Bavdegalutamide
Description
Structure
2D Structure
Properties
CAS No. |
2222112-77-6 |
|---|---|
Molecular Formula |
C41H43ClFN9O6 |
Molecular Weight |
812.3 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55) |
InChI Key |
CLCTZVRHDOAUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to PROTAC Technology for Androgen Receptor Degradation
Executive Summary: The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer. While conventional therapies focus on inhibiting AR activity, the emergence of drug resistance, often through AR mutations or overexpression, presents a significant clinical challenge. Proteolysis-Targeting Chimera (PROTAC) technology offers a novel therapeutic modality that circumvents the limitations of traditional inhibitors. Instead of merely blocking the target protein, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the selective degradation and removal of the AR protein. This in-depth guide provides a technical overview of the core principles of AR-targeting PROTACs, summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.
The Androgen Receptor and the Rise of PROTACs
The Central Role of Androgen Receptor Signaling in Prostate Cancer
The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] Its signaling pathway is pivotal for the normal development and function of the prostate gland.[3] In prostate cancer, the AR signaling axis is a key driver of tumor growth and survival.[3][4] The classical activation pathway involves the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[4][5] This binding event triggers a conformational change, dissociation from heat shock proteins, homodimerization, and subsequent translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[4][5]
Caption: Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.
Limitations of Conventional AR Antagonists
Standard-of-care treatments for prostate cancer, known as androgen deprivation therapy (ADT), aim to suppress this signaling axis.[6] Second-generation antagonists like enzalutamide competitively bind to the AR's ligand-binding domain (LBD), blocking its activity.[2][7] However, prolonged treatment often leads to resistance through mechanisms such as AR gene amplification, overexpression, or point mutations in the LBD that either restore agonist activity or render antagonists ineffective.[3][7] In these scenarios, the AR protein itself, even in a mutated form, continues to drive disease progression, highlighting the need for a therapeutic strategy that eliminates the protein entirely.
PROTACs: A New Paradigm in Targeted Therapy
Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic strategy that shifts from occupancy-driven inhibition to event-driven protein degradation.[8][9] First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[9][10] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins, overcome resistance caused by target overexpression or mutation, and act catalytically at sub-stoichiometric concentrations.[8][11][12]
Core Technology: AR-Targeting PROTACs
Mechanism of Action
An AR-targeting PROTAC is a chimeric molecule composed of three key elements: a ligand that binds to the AR (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][13] The PROTAC works by inducing proximity between the AR and the E3 ligase, forming a ternary complex.[9][14] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the AR protein.[9][14] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.[9][15]
Caption: Figure 2: Mechanism of Action for an AR-targeting PROTAC.
Key Components of AR PROTACs
-
AR Ligands (Warheads): The design of AR PROTACs often leverages known AR antagonists. Molecules based on enzalutamide, bicalutamide, and other potent nonsteroidal AR antagonists have been successfully incorporated as "warheads" to ensure specific binding to the AR.[7][9][16] More recent developments include PROTACs that can target specific domains of the AR, such as the N-terminal domain (NTD) or DNA-binding domain (DBD), which may be effective against LBD mutations or splice variants like AR-V7 that lack the LBD.[17]
-
E3 Ligase Ligands: While over 600 E3 ligases exist in human cells, a limited number have been effectively recruited by small-molecule ligands for PROTAC development.[18] For AR PROTACs, the most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][19] Ligands for CRBN, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), are frequently used due to their favorable drug-like properties.[9][16] The clinical candidates ARV-110 and ARV-766 both utilize CRBN-recruiting ligands.[9]
-
Linker: The linker is a critical component that connects the AR warhead and the E3 ligase ligand. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, thereby impacting degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[8] Linker optimization is an empirical process, often involving the synthesis of a series of PROTACs with varying linkers to identify the optimal configuration.[20]
Preclinical and Clinical Landscape of AR PROTACs
Several AR-targeting PROTACs have demonstrated robust preclinical efficacy and have advanced into clinical trials, showing promise in treating metastatic castration-resistant prostate cancer (mCRPC).[8][21]
Prominent AR PROTACs in Development
-
ARV-110 (Bavdegalutamide): Developed by Arvinas, ARV-110 was the first AR-targeting PROTAC to enter clinical trials.[9] It is an orally bioavailable molecule that recruits the CRBN E3 ligase.[9] In preclinical models, ARV-110 induced degradation of over 95% of AR and showed anti-tumor activity in both enzalutamide-sensitive and resistant xenograft models.[7][21] Clinical studies have demonstrated an acceptable safety profile and antitumor activity in patients with mCRPC, particularly those with certain AR mutations.[21]
-
ARV-766: Also from Arvinas, ARV-766 is another oral PROTAC AR degrader that targets both wild-type AR and clinically relevant LBD mutations (e.g., L702H, H875Y, T878A) associated with poor prognosis.[22] In a phase 1/2 study, ARV-766 showed promising clinical activity, with 43% of evaluable patients with AR LBD mutations achieving a PSA decline of ≥50%.[22]
-
Other Investigational PROTACs: Numerous other AR PROTACs are in earlier stages of development. For example, ARCC-4, an enzalutamide-based PROTAC recruiting VHL, displayed a DC50 of 5 nM and effectively degraded clinically relevant AR mutants.[7][23] ARD-61, another VHL-recruiting PROTAC, also showed potent degradation and anti-proliferative effects in enzalutamide-resistant models.[24]
Quantitative Efficacy Data of Selected AR PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
| PROTAC Name | AR Ligand Base | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Citation(s) |
| ARV-110 | Aryloxy cyclohexane | CRBN | Various | Not specified | >95% | [7][21] |
| ARCC-4 | Enzalutamide | VHL | VCaP | 5 nM | ~98% | [7][23] |
| TD-802 | Tetramethylcyclobutane | CRBN | LNCaP | 12.5 nM | 93% | [8] |
| ARD-2585 | Novel Ligand | CRBN | VCaP | 0.04 nM | >90% | [25] |
| ARD-2585 | Novel Ligand | CRBN | LNCaP | 0.1 nM | >90% | [25] |
| ARD-2051 | Novel Ligand | CRBN | LNCaP / VCaP | 0.6 nM | >90% | [20] |
| MTX-23 | NTD/DBD Ligand | VHL | 22Rv1 | 2 µM (AR-FL) | Not specified | [8][17] |
| MTX-23 | NTD/DBD Ligand | VHL | 22Rv1 | 0.37 µM (AR-V7) | Not specified | [17] |
Table 1: Summary of in vitro degradation potency for selected AR PROTACs.
Overcoming Drug Resistance
A key advantage of AR PROTACs is their ability to overcome common resistance mechanisms. By inducing degradation, PROTACs can eliminate the AR protein regardless of LBD mutations that confer resistance to antagonists like enzalutamide.[7] For instance, ARCC-4 was shown to effectively decrease levels of the AR-F876L mutant, which causes resistance to enzalutamide, whereas enzalutamide treatment actually increased levels of this mutant protein.[7] PROTACs that target regions outside the LBD, such as MTX-23, can degrade splice variants like AR-V7 that are a major source of resistance.[8][17]
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of AR PROTACs requires a series of well-defined experiments.
Caption: Figure 3: General Experimental Workflow for AR PROTAC Evaluation.
In Vitro AR Degradation Assay (Western Blot)
This is the foundational assay to confirm and quantify target protein degradation.
-
Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.
-
Methodology:
-
Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. A positive control (e.g., a known potent degrader) and a negative control (e.g., the AR antagonist warhead alone) should be included. Incubate for a set time, typically 18-24 hours.[16][24]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against AR overnight at 4°C.[24] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin).[24] Quantify band intensities using densitometry software. Normalize AR levels to the loading control and then to the vehicle control. Plot the percentage of remaining AR against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC.
-
Methodology:
-
Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for an extended period, typically 5-7 days, to allow for effects on proliferation to manifest.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
In Vivo Xenograft Tumor Model Study
This protocol assesses the anti-tumor efficacy of an AR PROTAC in a living organism.
-
Objective: To evaluate the ability of a PROTAC to inhibit tumor growth in vivo.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP xenografts) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC at various doses, positive control like enzalutamide).
-
Dosing: Administer the PROTAC via the intended clinical route (e.g., oral gavage) daily or on another specified schedule.[20]
-
Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in tumor tissue). Plot the mean tumor volume over time for each group to assess efficacy.
-
Challenges and Future Outlook
Despite the significant promise of AR PROTACs, challenges remain. The high molecular weight and complex structures of PROTACs can lead to poor pharmacokinetic properties, such as low solubility and poor oral bioavailability, although orally active candidates like ARV-110 and ARD-2051 demonstrate that these hurdles can be overcome.[13][20] Another area of active research is expanding the repertoire of usable E3 ligases to overcome potential resistance to CRBN- or VHL-based degraders and to tailor PROTACs to specific tissues where certain E3 ligases are more highly expressed.[18] The development of PROTACs that can degrade AR splice variants and mutants remains a key strategy for treating advanced, resistant prostate cancer.[17]
Conclusion
PROTAC technology represents a transformative approach in the fight against prostate cancer. By inducing the degradation of the Androgen Receptor, these novel therapeutics can effectively shut down the primary driver of the disease and overcome the resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging clinical results for compounds like ARV-110 and ARV-766 validate the potential of this modality. As our understanding of PROTAC design principles deepens and new E3 ligases are harnessed, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PROTACs as Therapeutic Modalities for Drug Discovery in Castration-Resistant Prostate Cancer | Annual Reviews [annualreviews.org]
- 12. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 22. targetedonc.com [targetedonc.com]
- 23. researchgate.net [researchgate.net]
- 24. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Bavdegalutamide (ARV-110) Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a key driver of prostate cancer, AR signaling remains a critical therapeutic target.[1][4] However, the emergence of resistance to standard-of-care AR pathway inhibitors, such as abiraterone and enzalutamide, through mechanisms like AR mutation, amplification, and splicing, presents a significant clinical challenge.[1][5][6] this compound offers a novel mechanism of action by hijacking the ubiquitin-proteasome system to induce the degradation of the AR protein, thereby overcoming the limitations of traditional inhibitors.[1][7] This technical guide summarizes the key preclinical data demonstrating the efficacy of this compound, details the experimental protocols used in these foundational studies, and provides visual representations of its mechanism and experimental workflows.
Mechanism of Action: Androgen Receptor Degradation
This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][7] This ternary complex formation facilitates the polyubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][5] This degradation-based mechanism is distinct from the inhibitory action of conventional antiandrogens and has been shown to be effective against wild-type and a range of clinically relevant mutant forms of the AR.[1][6]
Caption: Mechanism of action of this compound in inducing AR degradation.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation and Functional Activity of this compound
| Cell Line | AR Status | Endpoint | This compound | Enzalutamide | Reference |
| LNCaP | Wild-type AR | DC50 (AR Degradation) | ~1 nM | N/A | [5][8] |
| VCaP | Wild-type AR | DC50 (AR Degradation) | ~1 nM | N/A | [5][8] |
| LNCaP (AR-overexpressing) | Wild-type AR | IC50 (PSA Synthesis) | ~10 nM | ~100 nM | [8] |
| T-REx-293 | Stably expressed AR mutants | Degradation | Potent against most mutants | N/A | [8] |
| MCF-7 | Endogenous AR and GR | Selectivity | Degrades AR, not GR (30-300 nM) | N/A | [8][9] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Model | Treatment and Dose (oral, daily) | AR Degradation | Tumor Growth Inhibition (TGI) | Comparison | Reference |
| VCaP Xenograft (castrated mice) | 0.3 mg/kg | 70% | 69% | Enzalutamide: 79% TGI | [8] |
| 1 mg/kg | 87% | 101% | [8] | ||
| 3 mg/kg | >90% | 109% | [8] | ||
| VCaP Xenograft (non-castrated mice) | 1 mg/kg | Not reported | 60% | Enzalutamide: No effect | [8] |
| 3 mg/kg | Not reported | 67% | [8] | ||
| 10 mg/kg | Not reported | 70% | [8] | ||
| TM00298 PDX | Not specified | Substantial | 100% | Enzalutamide: 25% TGI | [5] |
| Enzalutamide-resistant VCaP Xenograft | 3 mg/kg or 10 mg/kg | Not reported | Robust TGI | Enzalutamide: No effect | [5][6] |
| Abiraterone-resistant models | Not specified | Not reported | Robust TGI | Not specified | [1][6] |
PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: Prostate cancer cell lines LNCaP and VCaP were cultured in appropriate media supplemented with fetal bovine serum. For experiments involving androgen stimulation, cells were cultured in androgen-deprived media before treatment with the synthetic androgen R1881.[5]
-
AR Degradation Assay (Western Blot): Cells were treated with varying concentrations of this compound for a specified duration (e.g., 8 hours).[9] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. AR protein levels were detected using a specific primary antibody, followed by a secondary antibody and chemiluminescent detection. Densitometry was used to quantify AR protein levels relative to a loading control (e.g., GAPDH).
-
PSA Synthesis Inhibition Assay: LNCaP cells overexpressing wild-type AR were stimulated with R1881 in the presence of increasing concentrations of this compound or enzalutamide.[8] After a defined incubation period, the concentration of prostate-specific antigen (PSA) in the culture medium was quantified using a commercially available ELISA kit.
-
Apoptosis Assay: The induction of apoptosis was assessed in prostate cancer cell lines following treatment with this compound or enzalutamide.[8] This was likely performed using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Protein Selectivity Assay: To assess the selectivity of this compound, VCaP cells were treated with the compound, and whole-cell lysates were analyzed by mass spectrometry to quantify changes in the levels of a large number of proteins.[8][9]
In Vivo Xenograft Studies
Caption: A representative workflow for in vivo xenograft studies of this compound.
-
Animal Models: Studies utilized immunodeficient mice (e.g., male SCID mice) for the engraftment of human prostate cancer cells. For castration models, mice underwent surgical castration prior to tumor cell implantation.
-
Tumor Implantation and Growth: VCaP or other prostate cancer cells were implanted subcutaneously into the flanks of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.
-
Drug Administration: this compound and enzalutamide were formulated for oral administration and dosed daily.[5] A vehicle control group was included in all studies.
-
Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.[5] Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, tumors were harvested at the end of the study (e.g., 16 hours after the last dose) and analyzed by Western blot to determine the extent of AR protein degradation.[5][10] Circulating PSA levels were also measured in some models as a biomarker of AR pathway activity.[5]
-
Resistance Models: Enzalutamide-resistant VCaP xenografts were developed by serially propagating tumors in castrated mice continuously treated with enzalutamide until resistance emerged.[5][10]
Summary and Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in prostate cancer. In vitro, this compound potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor.[1] This degradation translates to superior functional activity compared to the AR inhibitor enzalutamide in assays measuring PSA synthesis and apoptosis induction.[6][8] In vivo, this compound demonstrates robust, dose-dependent anti-tumor activity in multiple xenograft models, including those resistant to current standards of care like enzalutamide and abiraterone.[1][5][6] The demonstrated ability of this compound to degrade the AR and drive tumor regression in resistant settings highlights the potential of this PROTAC technology to address a significant unmet need in the treatment of advanced prostate cancer. These promising preclinical findings have supported the advancement of this compound into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][11]
References
- 1. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Arvinas Announces New Data from Completed Phase 1 Dose Escalation and Ongoing Phase 2 ARDENT Expansion Cohort with Novel PROTAC® Degrader this compound (ARV-110) to be Presented at 2022 ASCO GU Meeting | Arvinas [ir.arvinas.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader | Semantic Scholar [semanticscholar.org]
Bavdegalutamide: A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Resistance to current AR-targeted therapies, such as abiraterone and enzalutamide, frequently arises from AR gene amplification, mutations in the ligand-binding domain (LBD), and the expression of AR splice variants. Bavdegalutamide (formerly ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, experimental validation, and clinical efficacy and safety profile in patients with mCRPC.
Introduction: The Challenge of Androgen Receptor Signaling in CRPC
Androgen receptor signaling is a critical driver of prostate cancer progression.[1][2][3] While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease inevitably progresses to a castration-resistant state where AR signaling is reactivated despite low levels of circulating androgens. Second-generation AR signaling inhibitors, such as abiraterone and enzalutamide, have improved outcomes for patients with mCRPC; however, resistance mechanisms invariably emerge.[1][2][3] These include:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[4]
-
AR Ligand-Binding Domain (LBD) Mutations: Mutations in the LBD can alter ligand specificity, converting antagonists into agonists.[4]
-
AR Splice Variants (AR-Vs): Truncated AR isoforms that lack the LBD are constitutively active and do not require androgen binding for their function.[4]
These alterations render existing AR-targeted therapies ineffective, highlighting the need for novel therapeutic strategies that can eliminate the AR protein entirely.
This compound: A PROTAC Androgen Receptor Degrader
This compound is a heterobifunctional small molecule that leverages the body's own ubiquitin-proteasome system to selectively target and degrade the AR protein.[4][5][6] It is composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex between the AR and the E3 ligase, leading to the polyubiquitination of the AR protein and its subsequent degradation by the 26S proteasome.[4] This event-driven mechanism allows a single molecule of this compound to catalytically induce the degradation of multiple AR protein molecules.[1][7]
Mechanism of Action Signaling Pathway
The signaling pathway for this compound-mediated AR degradation is depicted below.
Preclinical Data
This compound has demonstrated potent and selective degradation of both wild-type and clinically relevant mutant AR proteins in preclinical studies.[1][2][3]
In Vitro Activity
In prostate cancer cell lines, this compound induced robust AR degradation and inhibited cell proliferation at low nanomolar concentrations.[1][2]
| Cell Line | AR Status | This compound DC₅₀ (nM) | This compound IC₅₀ (nM) | Enzalutamide IC₅₀ (nM) | Reference |
| LNCaP | T878A mutation | ~1 | 16.2 | >1000 | [6][8] |
| VCaP | Wild-type (amplified) | ~1 | 1.5 - 20 | >1000 | [6][8] |
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% maximal inhibition of proliferation.
This compound was shown to be more potent than enzalutamide in inhibiting the proliferation of VCaP cells.[9] Furthermore, it demonstrated activity against a range of clinically relevant AR LBD mutations.[1]
In Vivo Efficacy
In xenograft models of prostate cancer, orally administered this compound resulted in significant tumor growth inhibition.[1][2] In an AR-expressing patient-derived xenograft model, this compound led to substantial AR degradation and greater tumor growth inhibition compared to enzalutamide.[1][3] Importantly, robust tumor growth inhibition was also observed in enzalutamide- and abiraterone-resistant prostate cancer animal models.[1][3][5]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| VCaP | This compound (10 mg/kg) | >100 (regression) | [10] |
| Enzalutamide-resistant VCaP | This compound (10 mg/kg) | Significant inhibition | [9][10] |
Clinical Development: The ARDENT Trial
This compound was the first PROTAC protein degrader to enter human clinical trials for patients with mCRPC (NCT03888612).[1][3][5] The Phase 1/2 ARDENT trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.[11][12]
Study Design
The Phase 1 dose-escalation portion of the trial enrolled heavily pretreated patients with mCRPC who had received a median of 5 prior lines of therapy.[9] The recommended Phase 2 dose (RP2D) was identified as 420 mg orally once daily.[9][12]
The Phase 2 expansion phase enrolled patients into subgroups based on their AR mutation status and prior treatment history.[4][7]
Clinical Efficacy
This compound demonstrated promising anti-tumor activity, particularly in patients with specific AR mutations.
| Patient Subgroup (n) | PSA50 Response Rate (%) | Confirmed RECIST Partial Response | Median rPFS (months) | Reference |
| AR T878X/H875Y mutations (28) | 46 | 2 of 7 evaluable patients | 11.1 (without co-occurring L702H) | [11][13][14] |
| Wild-type AR or other alterations (44) | 11 | 1 confirmed, 3 unconfirmed | Not Reported | [4][12] |
| AR L702H or AR-V7 (25) | 4 | Not Reported | Not Reported | [12] |
| "Less Pretreated" (27) | 22 | Not Reported | Not Reported | [15] |
PSA50: ≥50% reduction in prostate-specific antigen from baseline. RECIST: Response Evaluation Criteria in Solid Tumors. rPFS: radiographic Progression-Free Survival.
These results suggest that patients with tumors harboring AR T878X/H875Y mutations are particularly sensitive to this compound.[9][11][16] The presence of the AR L702H mutation appeared to diminish the efficacy of this compound.[13][17]
Safety and Tolerability
This compound was generally well-tolerated at the 420 mg once-daily dose.[9] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, and there were no Grade 4 or higher TRAEs reported.[16][13][17] Dose reductions and discontinuations due to TRAEs were infrequent.[18]
Experimental Protocols
AR Degradation Assay (Western Blot)
This protocol describes a general method for assessing AR protein degradation in prostate cancer cell lines following treatment with this compound.
-
Cell Culture: LNCaP or VCaP cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM, respectively) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the treatment for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Seeding: VCaP cells are seeded in 96-well plates at a density of 20,000 cells per well in 150 µL of phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.[9] The plates are incubated at 37°C for 3 days.[9]
-
Treatment: Cells are treated with 50 µL of a 4x concentrated solution of this compound or a control compound (e.g., enzalutamide) to achieve the desired final concentrations in the presence of 0.1 nmol/L R1881 (a synthetic androgen).[9]
-
Incubation: The treated cells are incubated at 37°C for 4 days.[9]
-
Viability Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well.[9] The plates are shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature.[9]
-
Data Acquisition: Luminescence is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Male immunodeficient mice (e.g., CB17/SCID) are used.
-
Cell Implantation: VCaP or LNCaP cells are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 3 mg/kg or 10 mg/kg) daily for a defined period (e.g., 28 days).[9][10] The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blot to confirm target engagement.
Future Directions and Conclusion
This compound represents a promising novel therapeutic strategy for patients with mCRPC, particularly for those whose tumors harbor specific AR mutations that confer resistance to current therapies. The clinical data from the ARDENT trial have provided strong proof-of-concept for the utility of PROTAC-mediated AR degradation in this patient population.
Future research will likely focus on:
-
Pivotal Trials: Initiating a pivotal trial for this compound in a molecularly defined patient population (e.g., those with AR T878X/H875Y mutations) to support regulatory approval.
-
Combination Therapies: Exploring the combination of this compound with other agents, such as abiraterone, to potentially enhance its anti-tumor activity and overcome resistance.[19]
-
Earlier Lines of Therapy: Investigating the efficacy of this compound in less heavily pretreated patients with mCRPC and potentially in earlier stages of prostate cancer.[4]
-
Next-Generation AR Degraders: The development of second-generation AR PROTAC degraders, such as ARV-766, which may have an improved degradation profile against a broader range of AR mutations, including L702H.[17]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Phosphorylation-dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 9. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 15. urotoday.com [urotoday.com]
- 16. 三重複合体の形成 [promega.jp]
- 17. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. Detecting predictive androgen receptor modifications in circulating prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ir.arvinas.com [ir.arvinas.com]
A Deep Dive into the Androgen Receptor Selectivity of Bavdegalutamide (ARV-110)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bavdegalutamide, also known as ARV-110, represents a paradigm shift in androgen receptor (AR) targeted therapy for prostate cancer. As a PROteolysis TArgeting Chimera (PROTAC), it does not merely inhibit the AR but orchestrates its complete destruction. This unique mechanism of action hinges on its ability to selectively target the AR for degradation, a critical attribute for maximizing therapeutic efficacy while minimizing off-target effects. This technical guide provides a comprehensive investigation into the selectivity of this compound for the androgen receptor, detailing the underlying molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
The PROTAC Mechanism: Hijacking the Cellular Machinery
This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[1][2][3] One end is a ligand that specifically binds to the androgen receptor, while the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).[2][4][5][6][7] This dual binding brings the AR into close proximity with the E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to tag the AR with a chain of ubiquitin molecules. The cell's proteasome then recognizes this polyubiquitin tag as a signal for destruction, leading to the degradation of the entire AR protein.[1][2] This catalytic process, where a single this compound molecule can trigger the degradation of multiple AR proteins, distinguishes it from traditional inhibitors that require sustained occupancy of the target's active site.[2]
Quantitative Assessment of Selectivity and Potency
The efficacy and safety of this compound are rooted in its high potency and selectivity for the androgen receptor. This has been quantified through various in vitro assays.
Binding Affinity and Degradation Potency
This compound demonstrates a high binding affinity for the androgen receptor, reported to be approximately five times higher than that of the established AR antagonist, enzalutamide.[2] This strong binding is a prerequisite for its degradation activity. The potency of degradation is measured by the half-maximal degradation concentration (DC50), the concentration of the drug required to degrade 50% of the target protein. This compound robustly degrades AR in various prostate cancer cell lines with nanomolar potency.[4][5]
| Parameter | Cell Line | Value | Reference |
| Binding Affinity | - | ~5x higher than enzalutamide | [2] |
| DC50 | LNCaP, VCaP | ~1 nM | [2][8] |
| DC50 | General | < 1 nM | [9][10] |
| Max Degradation (Dmax) | LNCaP, VCaP | >95% | [2] |
| In Vivo Degradation | Mouse Xenograft | >90% (at 1 mg/kg) | [1][8][10] |
Selectivity Profile
A crucial aspect of a targeted therapy is its selectivity for the intended target over other structurally similar proteins. The androgen receptor is part of the nuclear hormone receptor family, which includes the glucocorticoid receptor (GR). To assess selectivity, studies have investigated this compound's effect on GR.
| Target Protein | Cell Line | Result | Conclusion | Reference |
| Androgen Receptor (AR) | MCF-7 | Degraded | Target engaged | [2] |
| Glucocorticoid Receptor (GR) | MCF-7 | Not Degraded | Selective against GR | [2] |
Furthermore, whole-cell lysate proteomic studies have confirmed the high selectivity of this compound for the androgen receptor in VCaP cells.[1] These studies show that at concentrations effective for AR degradation, the levels of other cellular proteins remain largely unchanged, underscoring the specific nature of the drug's action.
Experimental Protocols for Selectivity Determination
The quantitative data presented above are the result of a series of well-defined experimental procedures designed to probe the interaction between this compound and its cellular targets.
AR Binding Assay
To determine the relative binding affinity, a competitive binding assay is typically employed. This involves incubating a source of AR protein (e.g., cell lysate or purified protein) with a radiolabeled or fluorescently tagged AR ligand. Unlabeled this compound is then added at increasing concentrations to compete for binding with the labeled ligand. The concentration of this compound that displaces 50% of the labeled ligand (IC50) is determined, providing a measure of its binding affinity relative to other compounds like enzalutamide.
AR Degradation Assays (Western Blotting)
The most direct method to quantify protein degradation is Western blotting.
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured under standard conditions. The cells are then treated with varying concentrations of this compound (or a vehicle control like DMSO) for a specified duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
Detection: A chemiluminescent substrate is applied, and the resulting signal, which is proportional to the amount of AR protein, is captured. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the data.
-
Analysis: The intensity of the AR bands is quantified and normalized to the loading control. The percentage of remaining AR relative to the vehicle-treated control is plotted against the drug concentration to determine the DC50 value.
Proteomic Screen
To assess selectivity on a global scale, unbiased proteomic approaches are used.
-
Cell Treatment: VCaP cells are treated with this compound or a vehicle control.
-
Lysis and Digestion: Cells are lysed, and the proteins are extracted and digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify and quantify thousands of proteins across the different treatment groups. By comparing the protein abundance in this compound-treated cells to control cells, researchers can identify which proteins are significantly downregulated. High selectivity is demonstrated if only the AR and its known downstream targets are significantly reduced, while the vast majority of other proteins remain unaffected.
Functional Assays
The functional consequences of AR degradation are evaluated to confirm that the observed protein loss translates to a biological effect.
-
PSA Suppression Assay: Since the gene for prostate-specific antigen (PSA) is a direct transcriptional target of AR, measuring PSA levels serves as a functional readout of AR activity. This is typically done by collecting the cell culture medium or cell lysates and quantifying PSA levels using an ELISA kit.
-
Cell Proliferation and Apoptosis Assays: To determine the effect on cancer cell viability, proliferation assays (e.g., measuring ATP levels with CellTiter-Glo®) and apoptosis assays (e.g., measuring caspase-3/7 activity) are performed on prostate cancer cells following treatment with this compound.[2][4][5]
Conclusion and Clinical Implications
The extensive preclinical evaluation of this compound confirms its status as a potent and highly selective degrader of the androgen receptor.[1] Through a combination of high binding affinity and specific recruitment of the cereblon E3 ligase, it efficiently eliminates AR protein in prostate cancer cells. Quantitative proteomics and targeted assays demonstrate a clean selectivity profile, with minimal impact on other cellular proteins, including the closely related glucocorticoid receptor.[2]
This high degree of selectivity is paramount to its clinical potential. It allows for potent degradation of both wild-type AR and clinically relevant mutant forms that drive resistance to conventional therapies like enzalutamide.[4][5][11] The ability to specifically eradicate the driver of prostate cancer progression while sparing other essential proteins underpins the promising efficacy and manageable safety profile observed in clinical trials.[11][12][13] Therefore, the selective targeting of the androgen receptor is the core attribute that establishes this compound as a significant advancement in the treatment of metastatic castration-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. Arvinas PROTAC® Protein Degrader this compound (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 13. urotoday.com [urotoday.com]
Methodological & Application
Application Notes: In Vitro Assessment of Bavdegalutamide (ARV-110) Activity
For Research Use Only.
Introduction
Bavdegalutamide, also known as ARV-110, is a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3] AR signaling is a critical driver of prostate cancer progression.[4][5] While therapies targeting this pathway are initially effective, resistance often develops through mechanisms such as AR mutation, amplification, or the expression of splice variants.[1][5][6] this compound offers an alternative mechanism of action to traditional inhibitors by hijacking the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, including clinically relevant mutants.[1][7][8]
This heterobifunctional molecule consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][8][9] This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.[10][11][12] This degradation-based approach has shown higher activity in preclinical models compared to AR antagonists like enzalutamide, particularly in contexts of AR overexpression or mutation.[1][7]
These application notes provide detailed protocols for the in vitro assessment of this compound's activity, focusing on its primary mechanism of AR degradation and its downstream functional consequences in prostate cancer cell lines.
Mechanism of Action: PROTAC-Mediated Degradation
This compound forms a ternary complex between the Androgen Receptor (POI - Protein of Interest) and the E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) from the E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome. The this compound molecule is subsequently released to engage in another degradation cycle, acting in a catalytic manner.[10][11][13]
Quantitative In Vitro Activity
The activity of this compound has been quantified across various prostate cancer cell lines. Key metrics include the half-maximal degradation concentration (DC₅₀), which measures the potency of AR degradation, and the half-maximal inhibitory concentration (IC₅₀), which measures the inhibition of cell proliferation or downstream signaling.
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| VCaP | AR Degradation | DC₅₀ | ~1 | [7][8][14] |
| LNCaP | AR Degradation | DC₅₀ | ~1 | [7][8] |
| LNCaP (AR-overexpressing) | PSA Synthesis Inhibition | IC₅₀ | 10 | [7] |
| VCaP | Cell Proliferation | IC₅₀ | 0.86 µM (860 nM) | [15] |
| 22Rv1 | Cell Proliferation | IC₅₀ | 14.85 µM (14850 nM) | [15] |
Note: Potency can vary based on experimental conditions, including treatment duration and cell passage number.
Experimental Protocols
The following protocols provide a framework for assessing this compound's in vitro activity. An overarching experimental workflow is depicted below.
Protocol 1: AR Protein Degradation by Western Blot
This protocol quantifies the reduction in AR protein levels following treatment with this compound.
1. Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Anti-AR, Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and consumables
2. Procedure:
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
Incubation: Aspirate the medium from the cells and add the this compound-containing medium. Incubate for a specified period (e.g., 4, 8, or 24 hours). A 4-hour timepoint is sufficient to observe significant degradation.[7]
-
Cell Lysis: Aspirate medium, wash cells twice with cold PBS, and add 100-150 µL of cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system. Re-probe the membrane with a loading control antibody (e.g., β-actin).
-
Analysis: Quantify band intensities using image analysis software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each concentration and determine the DC₅₀ value using non-linear regression.
Protocol 2: Cell Viability Assessment
This protocol measures the effect of AR degradation on the proliferation and viability of prostate cancer cells.
1. Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
2. Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a "no cells" background control.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72-120 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure luminescence using a plate reader.
-
Analysis: Subtract the average background luminescence from all sample readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of this compound concentration and calculate the IC₅₀ value using a non-linear regression model.
Protocol 3: AR Transcriptional Activity (PSA Expression)
This protocol assesses the functional consequence of AR degradation by measuring the expression of a key AR target gene, Prostate-Specific Antigen (PSA, gene name KLK3). This can be done via RT-qPCR for mRNA levels or ELISA for secreted protein levels.
1. Materials (RT-qPCR Method):
-
Materials from Protocol 1 (Steps 1-3)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for KLK3 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
2. Procedure (RT-qPCR Method):
-
Cell Treatment: Follow steps 1-3 from Protocol 1, treating cells in 6-well plates for 24-48 hours.
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) for all samples.
-
qPCR: Set up qPCR reactions using primers for KLK3 and the housekeeping gene. Run the reactions on a qPCR instrument.
-
Analysis: Calculate the change in KLK3 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control. Plot the percentage of inhibition against drug concentration to determine the IC₅₀ for transcriptional repression.
References
- 1. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 13. portlandpress.com [portlandpress.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
Application Notes and Protocols for Measuring Androgen Receptor (AR) Degradation by ARV-110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to measure the degradation of the Androgen Receptor (AR) mediated by the PROTAC® (Proteolysis Targeting Chimera) molecule, ARV-110 (Bavdegalutamide). ARV-110 is a first-in-class, orally bioavailable AR degrader developed for the treatment of prostate cancer. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.
This document outlines the principles behind the key assays, provides step-by-step protocols for their implementation, presents quantitative data for expected results, and includes diagrams to visualize the underlying biological pathways and experimental workflows.
Mechanism of Action of ARV-110
ARV-110 is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This tripartite complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, thereby eliminating the receptor protein from the cell. This mechanism of action is distinct from traditional AR inhibitors that only block its function.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of ARV-110 in preclinical models.
Table 1: In Vitro Degradation of Androgen Receptor by ARV-110
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference(s) |
| VCaP | Wild-type, Amplified | ~1 | >95 | |
| LNCaP | T878A mutant | <1 | >95 | |
| 22Rv1 | AR-V7 splice variant | Less effective | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Functional Effects of ARV-110 in Prostate Cancer Cell Lines
| Assay | Cell Line | IC50 (nM) | Effect | Reference(s) |
| Cell Proliferation | VCaP | ~1 | Inhibition of proliferation | |
| PSA Expression | LNCaP, VCaP | Low nM | Suppression | |
| Apoptosis | VCaP | Low nM | Induction |
IC50: Half-maximal inhibitory concentration. PSA: Prostate-Specific Antigen.
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to measure AR degradation by ARV-110.
Western Blot for AR Degradation
This protocol describes the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
ARV-110 (this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR (e.g., rabbit anti-AR)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.
ELISA for Prostate-Specific Antigen (PSA) Secretion
This protocol measures the level of secreted PSA, a downstream target of AR signaling, in the cell culture supernatant. A decrease in PSA levels indicates inhibition of AR function, which can be a consequence of AR degradation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped FBS
-
ARV-110
-
DMSO (vehicle control)
-
Human PSA ELISA Kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in medium containing charcoal-stripped FBS.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of ARV-110 or DMSO.
-
Supernatant Collection: After 48-72 hours of treatment, carefully collect the cell culture supernatant.
-
ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of PSA in each sample using the standard curve.
AR-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the AR. Degradation of AR by ARV-110 will lead to a decrease in the expression of a reporter gene (luciferase) that is under the control of an androgen response element (ARE).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, or AR-negative cells like PC-3 or DU145 for co-transfection)
-
AR expression vector (if using AR-negative cells)
-
ARE-luciferase reporter vector
-
Transfection reagent
-
ARV-110
-
Dihydrotestosterone (DHT) or other androgen agonist
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and, if necessary, the AR expression vector using a suitable transfection reagent. A control vector (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with ARV-110 for a specified period (e.g., 16-24 hours).
-
Androgen Stimulation: Stimulate the cells with an AR agonist like DHT (e.g., 10 nM) for the final 16-24 hours of the experiment.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in ARV-110-treated cells compared to control cells indicates AR degradation and subsequent loss of transcriptional activity.
Immunofluorescence for AR Localization and Expression
This protocol allows for the visualization of AR protein within cells, providing information on its expression level and subcellular localization.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP) grown on coverslips
-
ARV-110
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AR
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with ARV-110 as described in the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Staining: Incubate with the primary AR antibody, followed by the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A reduction in the AR-specific fluorescence signal in ARV-110-treated cells compared to controls indicates AR degradation.
These protocols provide a robust framework for assessing the efficacy of ARV-110 in degrading the Androgen Receptor in a cell-based setting. For optimal results, it is recommended to titrate antibody concentrations and incubation times for each specific cell line and experimental setup.
Application Notes and Protocols for In Vivo Studies of Bavdegalutamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of Bavdegalutamide (ARV-110), a potent and selective PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader. This document outlines the mechanism of action, key preclinical findings, and detailed protocols for utilizing animal models to study the efficacy and pharmacodynamics of this compound.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce the degradation of the androgen receptor, a key driver of prostate cancer.[1][2][3][4][5][6][7][8][9] Unlike traditional AR inhibitors that block the receptor's function, this compound recruits the E3 ubiquitin ligase cereblon to tag the AR for proteasomal degradation, thereby eliminating the receptor protein.[1][3][5][6][7][8][9] This mechanism of action has shown promise in overcoming resistance to standard-of-care anti-androgen therapies.[1][3][4][5][7][9] Preclinical studies have demonstrated its ability to degrade both wild-type and clinically relevant mutant forms of AR.[1][3][4][5][7][9]
Mechanism of Action: PROTAC-Mediated AR Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] The molecule consists of two key moieties connected by a linker: one end binds to the androgen receptor, and the other binds to the E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[10] This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.[3][5]
In Vivo Animal Models
The in vivo efficacy of this compound has been evaluated in various prostate cancer xenograft models, including those resistant to current therapies.
Cell Line-Derived Xenograft (CDX) Models
-
VCaP Xenografts: This model is widely used as it expresses high levels of wild-type AR. Studies have shown significant tumor growth inhibition and AR degradation in both castrated and intact mice bearing VCaP xenografts treated with this compound.[5][11]
-
Enzalutamide-Resistant VCaP Xenografts: To model clinical resistance, enzalutamide-resistant VCaP xenografts have been developed. This compound has demonstrated robust anti-tumor activity in these models, highlighting its potential to treat resistant disease.[3][5][12][13][14]
Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant setting. This compound has shown significant tumor growth inhibition and AR degradation in AR-expressing PDX models.[4][15][16][17]
Summary of Preclinical In Vivo Data
The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.
Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models
| Animal Model | Treatment Group | Dose and Schedule | TGI (%) | Citation |
| Castrated VCaP Xenograft | This compound | 3 mg/kg, PO, QD | Not specified, significant | [11] |
| Enzalutamide | 20 mg/kg, PO, QD | Less than this compound | [11] | |
| Intact VCaP Xenograft | This compound | 10 mg/kg, PO, QD | ~100% | [5] |
| Enzalutamide | 20 mg/kg, PO, QD | ~25% | [5] | |
| Enzalutamide-Resistant VCaP | This compound | 3 mg/kg, PO, QD | 70% | [16] |
| This compound | 10 mg/kg, PO, QD | 60% | [16] | |
| AR-Expressing PDX (TM00298) | This compound | Not specified | 100% | [5][15] |
| Enzalutamide | Not specified | 25% | [5][15] |
Table 2: Androgen Receptor (AR) Degradation in Xenograft Models
| Animal Model | Treatment Group | Dose and Schedule | AR Degradation (%) | Citation |
| Castrated VCaP Xenograft | This compound | 0.3 mg/kg, PO, QD x 3 days | 70% | [5] |
| This compound | 1 mg/kg, PO, QD x 3 days | 87% | [5] | |
| This compound | 3 mg/kg, PO, QD x 3 days | 90% | [5] | |
| Mouse Xenograft (unspecified) | This compound | 1 mg/kg, PO, QD | >90% | [17] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound.
VCaP Xenograft Model Protocol
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Levels Following Bavdegalutamide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Androgen Receptor (AR) degradation upon treatment with Bavdegalutamide (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) AR degrader. The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.
Introduction
This compound is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor for degradation.[1][2] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. Western blotting is a fundamental technique to quantify the degradation of AR in cancer cell lines and xenograft models treated with this compound, thereby assessing its efficacy.
Mechanism of Action: this compound-Mediated AR Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR protein and the E3 ligase, prompting the ubiquitination of AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.
Quantitative Data on AR Degradation
This compound induces potent and robust degradation of the Androgen Receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is in the low nanomolar range, indicating high potency.
| Cell Line | AR Status | This compound Concentration | AR Degradation (%) | Reference |
| LNCaP | AR+ | ~1 nM | ~50% (DC50) | [4][5] |
| VCaP | AR+ | ~1 nM | ~50% (DC50) | [4][5] |
| LNCaP | AR+ | ≥ 10 nM | >95% | [3] |
| VCaP | AR+ | ≥ 10 nM | >95% | [3] |
| 22Rv1 | AR+ | Dose-dependent | Not specified | [3] |
| MDA PCa 2B | AR+ | Dose-dependent | Not specified |
| In Vivo Model | Treatment | AR Degradation (%) | Reference |
| VCaP Xenograft | 1 mg/kg PO QD | >90% | [6][7] |
Experimental Protocols
A detailed protocol for Western blot analysis to determine AR protein levels following this compound treatment is provided below.
Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, or other relevant prostate cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture media to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).
-
Treatment: Replace the culture medium with media containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Androgen Receptor (e.g., Cell Signaling Technology, #5153, Rabbit mAb) diluted in the blocking buffer (a starting dilution of 1:2000 is recommended).[8][9] The incubation should be performed overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to a loading control (e.g., β-actin or GAPDH) to correct for loading differences. The percentage of AR degradation can be calculated relative to the vehicle-treated control.
Logical Relationship of PROTAC Technology
Troubleshooting
-
Weak or No AR Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration (try a lower dilution).
-
Ensure the transfer was efficient.
-
-
High Background:
-
Increase the duration and/or number of washing steps.
-
Ensure the blocking step was sufficient (increase duration or try a different blocking agent).
-
Decrease the primary and/or secondary antibody concentration.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
Optimize the antibody dilutions.
-
By following these detailed application notes and protocols, researchers can effectively and accurately analyze the degradation of the Androgen Receptor induced by this compound, contributing to the advancement of novel prostate cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 3. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor (D6F11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Androgen Receptor (D6F11) XP® Rabbit mAb (#5153) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Bavdegalutamide (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of the Androgen Receptor (AR). This compound is a promising therapeutic agent for the treatment of prostate cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This document outlines the synthetic strategy, experimental protocols for key transformations, and the mechanism of action of this compound.
Introduction to this compound
This compound is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to the Androgen Receptor, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][5][6][7][8][9][12][13][14][15][16][17][18][21][22] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional AR inhibitors and has the potential to overcome resistance mechanisms observed with current therapies.[1][2][6][11][14][16]
The structure of this compound consists of three key components:
-
An Androgen Receptor (AR) ligand that provides specificity for the target protein.
-
A Cereblon (CRBN) E3 ligase ligand , a derivative of pomalidomide, which engages the ubiquitin-proteasome system.
-
A linker that connects the AR ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks followed by their sequential coupling. The general synthetic workflow can be summarized as follows:
-
Synthesis of the Androgen Receptor Ligand: Preparation of the substituted phenoxy-cyclohexylamine moiety that binds to the ligand-binding domain of the Androgen Receptor.
-
Synthesis of the Linker Core: Construction of the pyridazine-piperidine core structure.
-
Synthesis of the E3 Ligase Ligand-Linker Fragment: Preparation of the pomalidomide derivative functionalized with a piperazine-methyl-piperidine linker arm.
-
Final Assembly: Coupling of the AR ligand, the linker core, and the E3 ligase ligand-linker fragment to yield the final this compound molecule.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H43ClFN9O6 | [19] |
| Molecular Weight | 812.29 g/mol | [4] |
| Purity (HPLC) | >98% | [10] |
| DC50 (AR degradation) | < 1 nM | [4] |
| Oral Bioavailability (Rat) | 23.8% | [11] |
| Oral Bioavailability (Mouse) | 37.9% | [11] |
Analytical Data for this compound
| Analytical Technique | Data | Reference |
| 1H NMR | Consistent with structure | [10] |
| Mass Spectrometry (m/z) | [M+H]+ = 812.3 | [4] |
| HPLC | Purity confirmed | [10] |
Experimental Protocols
The following protocols are based on synthetic schemes and procedures described in the scientific literature and patent documents.
Protocol 1: Synthesis of the Androgen Receptor Ligand Intermediate: N-((1r,4r)-4-aminocyclohexyl)-6-chloropyridazine-3-carboxamide
Step 1a: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol
-
To a solution of 1,4-cyclohexanediol in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.
-
After stirring for a short period, add 2-chloro-4-fluorobenzonitrile.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol.
Step 1b: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl methanesulfonate
-
Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a base such as triethylamine (TEA).
-
Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylate.
Step 1c: Synthesis of trans-N-(4-(3-chloro-4-cyanophenoxy)cyclohexyl)acetamide
-
To a solution of the mesylate in a suitable solvent like DMF, add sodium azide (NaN3).
-
Heat the reaction mixture and monitor for completion by TLC.
-
After cooling, add water and extract the product with an organic solvent.
-
Dry and concentrate the organic layer.
-
Dissolve the crude azide in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Add a reducing agent, for example, triphenylphosphine (PPh3), and stir the mixture.
-
Upon completion of the reduction, add acetyl chloride and a base (e.g., TEA) to perform the acetylation.
-
Extract the product, dry the organic layer, and purify by chromatography to yield the acetamide.
Step 1d: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-amine
-
Hydrolyze the acetamide from the previous step using acidic or basic conditions (e.g., aqueous HCl or NaOH) to obtain the free amine.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate to obtain the desired amine, which is the core of the AR ligand.
Step 1e: Coupling with 6-chloropyridazine-3-carboxylic acid
-
Dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent like DMF.
-
Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).
-
Add the amine synthesized in Step 1d to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product.
-
Purify the crude product by column chromatography to yield the target intermediate.
Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Fragment: 4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine
Step 2a: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-6-fluoro-5-(piperazin-1-yl)isoindoline-1,3-dione
-
This key intermediate is a pomalidomide derivative. Its synthesis typically starts from a fluorinated phthalic anhydride derivative.
-
React 3-fluoro-4-nitrophthalic acid with a suitable dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride.
-
React the anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., TEA) in a solvent like acetic acid to form the phthalimide ring.
-
The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent like iron powder in acetic acid.
-
The resulting amino-pomalidomide derivative is then reacted with a bis-electrophilic piperazine precursor, such as N-Boc-piperazine, under conditions that favor monosubstitution.
-
Deprotection of the Boc group yields the desired piperazinyl-pomalidomide derivative.
Step 2b: Reductive Amination with 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde
-
Dissolve the piperazinyl-pomalidomide derivative from the previous step in a suitable solvent such as DCM or dichloroethane (DCE).
-
Add 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with a basic solution and extracting the product.
-
Purify the crude product by chromatography.
Step 2c: Deprotection of the Boc Group
-
Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.
-
After the reaction is complete, neutralize the mixture and extract the deprotected product. This yields the final E3 ligase ligand-linker fragment.
Protocol 3: Final Assembly of this compound
-
Dissolve the AR ligand intermediate from Protocol 1 (N-((1r,4r)-4-aminocyclohexyl)-6-chloropyridazine-3-carboxamide) and the E3 ligase ligand-linker fragment from Protocol 2 in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine on the pyridazine ring by the secondary amine of the piperidine in the E3 ligase fragment.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and purify the final product, this compound, using preparative HPLC to achieve high purity.
-
Characterize the final product by 1H NMR, mass spectrometry, and HPLC.
Visualizations
Signaling Pathway of this compound-mediated AR Degradation
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Logical Relationship of PROTAC Components
Caption: Core components of a PROTAC molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [app.jove.com]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. arvinasmedical.com [arvinasmedical.com]
- 22. researchgate.net [researchgate.net]
Application Notes: Bavdegalutamide (ARV-110) in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, even in advanced stages such as metastatic castration-resistant prostate cancer (mCRPC)[1][2]. Therapies targeting this pathway, like abiraterone and enzalutamide, are standard treatments[2]. However, resistance often develops through mechanisms including AR gene amplification, mutation, and the expression of splice variants that lack the ligand-binding domain (LBD)[1][3]. Bavdegalutamide (also known as ARV-110) is a pioneering therapeutic agent known as a PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms[1][4]. It is an orally bioavailable molecule that selectively targets the AR for degradation[5][6]. These notes provide a comprehensive overview of its application in preclinical prostate cancer cell line models.
Mechanism of Action
This compound is a heterobifunctional small molecule consisting of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, connected by a linker[4][7]. Specifically, it engages the cereblon (CRBN) E3 ubiquitin ligase[1][3]. By simultaneously binding both the AR and CRBN, this compound forms a ternary complex that brings the AR into close proximity with the E3 ligase machinery[7]. This proximity leads to the polyubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome[4][5]. This degradation-based mechanism is distinct from traditional AR inhibitors, which merely block signaling, and allows for the elimination of the AR protein, including many clinically relevant mutant forms[1][3].
Caption: Mechanism of this compound-induced AR degradation.
Quantitative Data Summary
This compound demonstrates potent and selective degradation of both wild-type and mutant AR in various prostate cancer cell lines. Its efficacy surpasses that of standard AR inhibitors like enzalutamide in preclinical models[1][8].
| Parameter | Cell Line | Value | Reference |
| AR Degradation (DC₅₀) | VCaP | ~1 nM | [3][7][9] |
| LNCaP | ~1 nM | [3][7] | |
| AR Binding Affinity | Cell-free assay | ~5x higher than enzalutamide | [3][7] |
| Activity in Mutant Lines | AR T878X/H875Y | Effective degradation & PSA reduction | [6][10][11] |
| Activity in Splice Variants | AR-V7 | Does not degrade preclinically | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on prostate cancer cell lines.
Western Blot for AR Degradation
This protocol is designed to quantify the reduction in AR protein levels following treatment with this compound.
Workflow Diagram
Caption: Western blot experimental workflow.
Methodology
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours)[9].
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors[13][14]. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-PAGE gel[13].
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against AR (e.g., rabbit monoclonal) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C[15].
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].
-
Analysis: Quantify the band intensity using image analysis software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of prostate cancer cells.
Workflow Diagram
Caption: Cell viability assay workflow.
Methodology
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of media[16]. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the drug or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours in a 37°C, 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or a similar WST-8 reagent to each well[17].
-
Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[17].
-
Analysis: Subtract the background absorbance (media only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
AR Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of the AR by quantifying the expression of a reporter gene (luciferase) under the control of an AR-responsive promoter.
Workflow Diagram
Caption: Luciferase reporter assay workflow.
Methodology
-
Cell Transfection: In a suitable prostate cancer cell line (e.g., PC3 cells, which are AR-negative, can be used for exogenous AR expression studies), co-transfect cells with an AR-responsive reporter plasmid (e.g., pGL3-KLK3-Luc, containing the PSA promoter) and a normalization control plasmid (e.g., expressing Renilla luciferase) using a suitable transfection reagent[18].
-
Seeding: After transfection, seed the cells into a 96-well white-walled plate.
-
Treatment: Allow cells to recover, then treat with this compound in the presence or absence of an AR agonist like dihydrotestosterone (DHT). Include vehicle and agonist-only controls.
-
Incubation: Incubate for 24-48 hours[18].
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol[19][20]. This involves sequential measurement of Firefly (AR-driven) and Renilla (control) luminescence in a luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in transfection efficiency and cell number. Compare the normalized activity in treated wells to control wells to determine the effect of this compound on AR transcriptional activity.
References
- 1. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. Arvinas PROTAC® Protein Degrader this compound (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. urotoday.com [urotoday.com]
- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arvinas PROTAC® Protein Degrader this compound (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Cell viability assay [bio-protocol.org]
- 17. dojindo.com [dojindo.com]
- 18. Luciferase Reporter Assay [bio-protocol.org]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Combination Therapy Studies with Bavdegalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] By hijacking the ubiquitin-proteasome system, this compound offers a novel mechanism to overcome resistance to traditional AR-targeted therapies in prostate cancer.[3][4] Combination therapy is a cornerstone of cancer treatment, and evaluating this compound in combination with other agents is a critical step in its clinical development. These application notes provide a comprehensive guide to designing and conducting preclinical combination therapy studies involving this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[6] This degradation of the AR protein prevents downstream signaling, leading to an inhibition of tumor cell proliferation.[5]
Experimental Design for Combination Studies
A robust experimental design is crucial for accurately assessing the interaction between this compound and a combination partner. The following workflow outlines the key steps for in vitro and in vivo studies.
Cell Line Selection
The choice of prostate cancer cell lines is critical for the relevance of in vitro studies. A panel of cell lines should be used to represent the heterogeneity of the disease.
| Cell Line | Androgen Receptor Status | Key Features |
| LNCaP | AR-positive, wild-type | Androgen-sensitive, expresses PSA. |
| VCaP | AR-positive, wild-type, amplified | Androgen-sensitive, expresses TMPRSS2-ERG fusion.[7] |
| 22Rv1 | AR-positive, expresses AR-V7 | Castration-resistant, expresses both full-length AR and splice variants.[8] |
| PC-3 | AR-negative | Androgen-independent, neuroendocrine features.[8] |
| DU-145 | AR-negative | Androgen-independent, less aggressive than PC-3.[8] |
In Vitro Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Protocol:
-
Seed prostate cancer cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a dose matrix of this compound and the combination agent for 72-96 hours. Include single-agent and vehicle controls.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound, the combination agent, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Calculation of the Combination Index (CI):
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect.[6]
In Vivo Combination Studies
Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable for assessing in vivo efficacy.
| Model Type | Advantages | Disadvantages |
| CDX | Reproducible, well-characterized. | May not fully represent tumor heterogeneity. |
| PDX | Preserves original tumor architecture and heterogeneity. | More complex and variable to establish and maintain. |
A particularly relevant model for this compound studies is the VCaP xenograft, as it expresses high levels of AR and is sensitive to AR-targeted therapies.
In Vivo Study Protocol (Illustrative)
Objective: To evaluate the anti-tumor activity of this compound in combination with Abiraterone in a VCaP xenograft model.
Animal Model: Male SCID mice.
Procedure:
-
Subcutaneously implant VCaP cells into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 3 mg/kg, oral, daily)
-
Abiraterone (e.g., 100 mg/kg, oral, daily)
-
This compound + Abiraterone
-
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).
Data Presentation
In Vitro Synergy Data (Illustrative)
The following table illustrates how to present in vitro synergy data for the combination of this compound and a hypothetical Agent X in VCaP cells.
| Combination | IC50 (nM) | Combination Index (CI) at 50% Effect | Interaction |
| This compound | 10 | - | - |
| Agent X | 50 | - | - |
| This compound + Agent X (1:5 ratio) | - | 0.7 | Synergy |
In Vivo Efficacy Data (Illustrative)
This table provides an example of how to summarize in vivo tumor growth inhibition data from a VCaP xenograft study. Preclinical studies have shown that the combination of this compound and abiraterone results in enhanced anti-tumor activity.[3][4]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 3 mg/kg | 45 |
| Abiraterone | 100 mg/kg | 40 |
| This compound + Abiraterone | 3 mg/kg + 100 mg/kg | 85 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the format for data presentation. Actual results will vary depending on the specific experimental conditions.
Conclusion
These application notes provide a framework for the rational design and execution of combination therapy studies with this compound. By employing these detailed protocols and analytical methods, researchers can effectively evaluate the potential of this compound-based combination therapies to improve outcomes for patients with prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. ARV-110 + Abiraterone for Prostate Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. [PDF] Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inference of synergy/antagonism between anticancer drugs from the pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with this compound and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
Application Notes & Protocols: Measuring the Downstream Effects of AR Degradation by Bavdegalutamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bavdegalutamide (ARV-110) is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, it links an AR-binding moiety to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][4][5] This ternary complex formation (AR-Bavdegalutamide-E3 ligase) facilitates the polyubiquitination of the AR protein, marking it for subsequent degradation by the cell's native proteasome machinery.[3][6][7] This mechanism of action is distinct from traditional AR antagonists like enzalutamide, which merely inhibit AR signaling. By eliminating the AR protein, this compound can overcome resistance mechanisms associated with AR overexpression or mutations.[3][4]
Measuring the downstream consequences of this degradation is critical to confirm the molecule's efficacy and understand its biological impact. These protocols outline key in vitro and in vivo assays to quantify the effects of this compound-induced AR degradation on signaling, cell fate, and tumor growth.
Mechanism of Action and Downstream Signaling
This compound leverages the ubiquitin-proteasome system to achieve targeted protein degradation. The degradation of the AR protein disrupts the entire AR signaling axis, which is a primary driver of prostate cancer.[3][4] This leads to reduced transcription of AR target genes, ultimately inhibiting cancer cell proliferation and survival.
Protocol 1: In Vitro Characterization of this compound Activity
This section details assays to confirm the degradation of AR and quantify its immediate downstream effects in prostate cancer cell lines (e.g., VCaP, LNCaP).
1.1: Western Blot for AR Protein Degradation
Objective: To visually confirm and quantify the reduction in AR protein levels following treatment.
Methodology:
-
Cell Culture: Plate VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 8-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize AR band intensity to the loading control.
Data Presentation:
| This compound (nM) | Mean AR Intensity (Normalized) | % AR Degradation (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.40 | 60% |
| 10 | 0.05 | 95% |
| 100 | <0.02 | >98% |
Table 1: Example data for AR protein degradation measured by Western Blot.
1.2: qRT-PCR for AR Target Gene Expression
Objective: To measure changes in the mRNA levels of AR-regulated genes.
Methodology:
-
Cell Culture & Treatment: Treat cells in 6-well plates as described in 1.1.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay. Use primers specific for AR target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Data Presentation:
| Gene | This compound (10 nM) - Fold Change vs. Vehicle |
| KLK3 | 0.08 |
| TMPRSS2 | 0.15 |
| FKBP5 | 0.21 |
Table 2: Example qRT-PCR data for AR target gene modulation.
1.3: ELISA for Secreted PSA
Objective: To quantify the reduction of secreted Prostate-Specific Antigen (PSA), a key clinical biomarker and direct AR target.[7]
Methodology:
-
Cell Culture & Treatment: Plate cells in 12-well plates. After adherence, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background. Treat with this compound for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA using a commercial Human PSA ELISA kit, following the manufacturer's protocol.[8][9][10] This typically involves adding the supernatant to antibody-coated wells, followed by a detection antibody and substrate.
-
Analysis: Measure absorbance at 450 nm and calculate PSA concentration based on a standard curve. Normalize to cell number or total protein from the corresponding cell lysate.
Data Presentation:
| This compound (nM) | PSA Concentration (ng/mL) | % PSA Reduction (vs. Vehicle) |
| 0 (Vehicle) | 50.2 | 0% |
| 1 | 22.1 | 56% |
| 10 | 4.8 | 90.4% |
| 100 | 1.5 | 97.0% |
Table 3: Example data for secreted PSA levels measured by ELISA.
1.4: Cell Viability and Apoptosis Assays
Objective: To assess the functional consequences of AR degradation on cell proliferation and survival.
Methodology:
-
Cell Viability (MTS/CellTiter-Glo Assay):
-
Seed cells in 96-well plates and treat with a dose range of this compound for 3-5 days.
-
Add MTS or CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure absorbance (MTS) or luminescence (CellTiter-Glo).
-
Calculate percent viability relative to the vehicle control and determine the IC50 value.
-
-
Apoptosis (Caspase-Glo 3/7 Assay):
-
Seed cells in 96-well plates and treat for 24-48 hours.
-
Add Caspase-Glo 3/7 reagent.
-
Measure luminescence to quantify caspase activity, an indicator of apoptosis.
-
Data Presentation:
| Assay | This compound (10 nM) - Result vs. Vehicle |
| Cell Viability | 35% Viability |
| Caspase 3/7 Activity | 4.5-fold increase |
Table 4: Example data for functional cell-based assays.
Protocol 2: In Vivo Assessment of Anti-Tumor Efficacy
This section describes a workflow to evaluate the efficacy of this compound in a preclinical prostate cancer xenograft model.
2.1: Tumor Growth Inhibition Study
Objective: To measure the effect of this compound on the growth of prostate cancer tumors in an animal model.
Methodology:
-
Model: Use male immunodeficient mice (e.g., SCID or NSG).
-
Cell Implantation: Subcutaneously inject VCaP cells mixed with Matrigel into the flank of each mouse.[11]
-
Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound at various doses, positive control like enzalutamide).
-
Dosing: Administer compounds daily via oral gavage for the duration of the study (e.g., 21-28 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1250 ± 150 | - |
| This compound (10 mg/kg) | 300 ± 75 | 76% |
| Enzalutamide (10 mg/kg) | 650 ± 110 | 48% |
Table 5: Example data from an in vivo tumor growth inhibition study.
2.2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement (AR degradation) and downstream pathway modulation in tumor tissue.
Methodology:
-
Sample Collection: At the study endpoint, collect tumors from a subset of animals 3-6 hours after the final dose.
-
Tissue Processing: Flash-freeze a portion of the tumor for protein/RNA analysis.
-
Analysis:
-
Prepare tumor lysates and perform Western blotting for AR protein levels as described in Protocol 1.1.
-
Extract RNA from tumor tissue and perform qRT-PCR for AR target genes as described in Protocol 1.2.
-
-
Interpretation: Correlate the level of AR degradation and target gene modulation with the observed anti-tumor efficacy.
Data Presentation:
| Treatment Group | Mean Tumor AR Level (% of Vehicle) | Mean Tumor KLK3 mRNA (% of Vehicle) |
| Vehicle | 100% | 100% |
| This compound (10 mg/kg) | 8% | 15% |
Table 6: Example pharmacodynamic data from tumor tissue.
References
- 1. ascopubs.org [ascopubs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmcpal.com [cmcpal.com]
- 9. novamedline.com [novamedline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An In Vivo Mouse Model for Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Bavdegalutamide in Prostate Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bavdegalutamide (formerly ARV-110) in prostate cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule that binds to both the AR and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein, leading to the inhibition of AR signaling and the proliferation of AR-dependent prostate cancer cells.[3]
Q2: My prostate cancer cell line is showing resistance to this compound. What are the potential mechanisms?
A2: Resistance to this compound can arise from several factors:
-
Specific AR Mutations: The AR L702H mutation is not potently degraded by this compound and can confer resistance.[4]
-
AR Splice Variants: The AR-V7 splice variant, which lacks the ligand-binding domain, is not effectively targeted by this compound.[1]
-
Alterations in the Ubiquitin-Proteasome System: As a PROTAC, this compound's efficacy depends on the cellular ubiquitin-proteasome machinery. Genomic alterations, such as deletions or mutations in the core components of the E3 ligase complex (e.g., Cereblon - CRBN), can lead to resistance.[5]
-
Increased AR Stability: In castration-resistant prostate cancer (CRPC), the AR protein can have an increased half-life, which may require higher concentrations or prolonged exposure to this compound for effective degradation.[6]
Q3: How can I test if my resistant cells have the AR L702H mutation or express AR-V7?
A3: To determine the AR status of your cells, you can use the following methods:
-
DNA Sequencing: Perform Sanger sequencing or next-generation sequencing (NGS) of the AR gene to identify mutations like L702H.
-
RT-qPCR: Use specific primers to detect the expression of the AR-V7 splice variant.
-
Western Blotting: Use an antibody that recognizes the N-terminal domain of the AR to detect both full-length AR and AR-V7.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies are being explored:
-
Combination Therapy: Preclinical and clinical studies have shown that combining this compound with other agents, such as abiraterone, may help overcome resistance and enhance anti-tumor activity.[7][8]
-
Second-Generation PROTACs: Arvinas is developing a second-generation AR degrader, ARV-766, which is designed to also degrade the AR L702H mutation.[4]
-
Targeting Downstream Pathways: If resistance is due to bypass signaling pathways, identifying and targeting these pathways with other inhibitors may be effective.
Troubleshooting Guides
Problem 1: Suboptimal AR degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. DC50 values are typically in the low nanomolar range.[9] |
| Short Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal incubation time for maximal AR degradation.[9] |
| Cell Line Specifics | Different prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) may have varying sensitivities to this compound. Ensure the chosen cell line is appropriate for your experiment. |
| Issues with Proteasome Function | Co-treat cells with a proteasome inhibitor (e.g., MG132) as a positive control. If AR degradation is rescued, it confirms the degradation is proteasome-dependent. |
| Antibody Issues | Use a validated AR antibody. Ensure proper antibody dilution and incubation times. |
Problem 2: Discrepancy between AR degradation and cell viability/apoptosis.
| Possible Cause | Troubleshooting Step |
| AR-Independent Survival Pathways | The cells may have activated bypass signaling pathways for survival. Investigate other key cancer signaling pathways (e.g., PI3K/Akt, MAPK). |
| Delayed Phenotypic Response | The effects on cell viability and apoptosis may occur at later time points than AR degradation. Extend the duration of your cell-based assays. |
| Insufficient Drug Exposure in Long-Term Assays | For longer-term viability assays, replenish the media with fresh this compound at regular intervals to maintain drug concentration. |
Quantitative Data Summary
Table 1: Clinical Activity of this compound in mCRPC Patients (ARDENT Trial)
| Patient Subgroup (by AR status) | PSA50 Response Rate (%) |
| Tumors with AR T878X/H875Y mutations | 46%[10][11] |
| Wild-type AR or other AR alterations | 11%[10] |
| Tumors with AR L702H or AR-V7 mutations | 4%[10] |
| Less pretreated, biomarker agnostic | 22%[10] |
PSA50: ≥50% decline in Prostate-Specific Antigen levels.
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (TGI) |
| Enzalutamide-resistant VCaP | This compound (3 mg/kg) | 70%[9] |
| Enzalutamide-resistant VCaP | This compound (10 mg/kg) | 60%[9] |
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 values.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Arvinas PROTAC® Protein Degrader this compound (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with this compound and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Enhancing the Oral Bioavailability of Bavdegalutamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Bavdegalutamide (ARV-110).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ARV-110) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1] As a heterobifunctional molecule, it consists of a ligand that binds to the AR and another ligand that recruits a Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This dual binding forms a ternary complex, leading to the polyubiquitination of the AR, marking it for subsequent degradation by the proteasome.[4][5][6] This degradation mechanism is distinct from traditional inhibitors that only block protein function.[4]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
Like many PROTACs, this compound's oral bioavailability is challenged by its physicochemical properties.[7][8] Key issues include:
-
High Molecular Weight: this compound has a molecular weight of 812 g/mol , which is significantly larger than typical small-molecule drugs and violates Lipinski's "Rule of Five".[9][10]
-
Poor Aqueous Solubility: The hydrophobic nature of the molecule limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[7][8][11]
-
Low Permeability: The size and polarity of the molecule can hinder its ability to pass through the intestinal membrane barrier.[9][12]
Q3: What general strategies can be employed to improve the oral bioavailability of PROTACs like this compound?
Several strategies can be explored, focusing on both formulation and chemical modification.[10] These approaches aim to enhance solubility, permeability, and metabolic stability.
Troubleshooting Guide
Q4: My in vivo experiments show low and variable drug exposure after oral administration. What are potential causes and solutions?
Low and variable exposure is a common issue stemming from poor absorption.
-
Potential Cause 1: Poor Solubility in GI Tract.
-
Potential Cause 2: Inefficient Formulation.
-
Troubleshooting Tip: Develop an enabling formulation. Amorphous solid dispersions (ASDs) are a promising approach to improve the dissolution of poorly soluble compounds like PROTACs.[11] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly enhance solubility.[11][14]
-
-
Potential Cause 3: First-Pass Metabolism.
Q5: Cellular permeability appears to be a limiting factor in my experiments. How can I address this?
Improving the ability of this compound to cross the intestinal membrane is critical.
-
Troubleshooting Tip 1: Prodrug Strategy.
-
Troubleshooting Tip 2: Structural Modification.
-
Introduce intramolecular hydrogen bonds. This can induce a more compact, "ball-like" conformation, which reduces the effective molecular size and polarity, facilitating easier passage across cell membranes.[12][13]
-
Optimize the linker. Replacing flexible linkers (e.g., PEG) with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related AR-targeting PROTACs to provide a comparative baseline for experimental results.
Table 1: In Vitro Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| This compound (ARV-110) | LNCaP | ~1 (0.24) | 82 | [9][16] |
| VCaP | ~1 | >95 | [16] | |
| ARD-2051 | LNCaP | 0.6 | 92 | [9] |
| VCaP | 0.6 | 97 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Preclinical Oral Bioavailability (%F)
| Compound | Mouse | Rat | Dog | Monkey | Citation(s) |
| This compound (ARV-110) | - | 10.75 (fasted) | - | - | [7][8] |
| - | 20.97 (fed) | - | - | [7][8] | |
| ARD-1676 | 67 | 44 | 31 | 99 | [4] |
| ARD-2051 | 53 | 82 | 46 | - | [9] |
| BWA-522 | - | - | 69 | - | [9] |
%F: Oral Bioavailability
Key Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol is based on methodologies used to evaluate this compound in enzalutamide-resistant VCaP xenograft models.[6][17]
-
Animal Model: Use surgically castrated male CB17/SCID mice.
-
Tumor Implantation: Subcutaneously implant VCaP tumor cells in the dorsal flank of each mouse.
-
Treatment Groups: Once tumors reach a specified volume (e.g., 150-250 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound (e.g., 3 mg/kg or 10 mg/kg)
-
Positive Control (e.g., Enzalutamide 20 mg/kg)
-
-
Formulation and Administration:
-
Prepare this compound in a suitable vehicle, such as 5% DMSO and 95% (2% Tween 80/PEG 400).[6]
-
Administer the assigned treatment orally (PO) once daily (QD) for the duration of the study (e.g., 28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
At the end of the study, harvest tumors (e.g., 16 hours after the last dose) for pharmacodynamic analysis (e.g., Western blot for AR levels).
-
Collect plasma to measure drug concentration and assess pharmacokinetic profiles.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
Addressing solubility issues of Bavdegalutamide for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Bavdegalutamide (ARV-110) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ARV-110, is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) protein degrader.[1][2][3] It works by selectively targeting the androgen receptor (AR) for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism is being investigated for the treatment of prostate cancer.[1][4][6] this compound consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, bringing the AR in close proximity to the cellular machinery responsible for protein degradation.[3][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][2] Due to its high molecular weight and chemical structure, which are characteristic of many PROTACs, it can present solubility challenges in aqueous solutions.[7][8]
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2][6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q4: How should I store the this compound stock solution?
A4: Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[6][9][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] Under these conditions, the solution is stable for up to 3-6 months.[6][10]
Troubleshooting Guide
Issue: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium.
This is a common issue encountered with poorly water-soluble compounds like this compound. Here are several steps you can take to troubleshoot and mitigate this problem:
1. Optimize the Final DMSO Concentration:
-
Question: What is the maximum final concentration of DMSO that is tolerated by my cells without affecting their viability or the experimental outcome?
-
Answer: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay.
2. Modify the Dilution Protocol:
-
Question: How can I improve the mixing of the this compound stock solution with the aqueous medium to prevent precipitation?
-
Answer: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution approach. Alternatively, add the stock solution to a smaller volume of medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
3. Consider the Use of a Surfactant:
-
Question: Can I use a surfactant to improve the solubility of this compound in my cell culture medium?
-
Answer: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-127, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[11] It is essential to first test the effect of the surfactant on your cells to ensure it does not cause toxicity or interfere with your assay. A typical starting concentration to test would be 0.01% to 0.1%.
4. Prepare a Fresh Working Solution for Each Experiment:
-
Question: Should I prepare my diluted this compound solution in advance?
-
Answer: It is highly recommended to prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.[10] Storing diluted aqueous solutions of poorly soluble compounds can lead to precipitation over time.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 25 mg/mL[6] - 50 mg/mL[1][2] | 30.78 mM - 61.55 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Some sources suggest warming and sonication may be necessary.[9][12] |
| Water | Insoluble[1][2] | - | - |
| Ethanol | Insoluble[1][2] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 812.29 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 8.12 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[9]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells with this compound in a 6-well Plate
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
6-well plate with seeded cells
-
Sterile pipette tips and tubes
Procedure:
-
Culture your cells in a 6-well plate to the desired confluency. The final volume of medium in each well is typically 2 mL.
-
On the day of the experiment, prepare a fresh intermediate dilution of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 nM, you can prepare a 10X working solution (100 nM).
-
To prepare the 100 nM working solution, dilute the 10 mM stock solution 1:100,000 in your cell culture medium. This can be done through serial dilutions to ensure accuracy. For example, first, dilute 1 µL of the 10 mM stock into 999 µL of medium to get a 10 µM solution. Then, dilute 10 µL of the 10 µM solution into 990 µL of medium to get a 100 nM working solution.
-
Add 200 µL of the 100 nM working solution to each well containing 1.8 mL of medium to achieve a final concentration of 10 nM. The final DMSO concentration will be 0.0001%, which is well below the typical toxicity threshold for most cell lines.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., 8 to 24 hours) before proceeding with your downstream analysis.[2][13]
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Protocol for preparing this compound stock solution.
Caption: Signaling pathway for this compound-induced AR degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pharmtech.com [pharmtech.com]
- 12. glpbio.com [glpbio.com]
- 13. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events in Bavdegalutamide Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing adverse events observed in clinical trials of Bavdegalutamide (ARV-110). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ARV-110) is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) protein degrader.[1][2][3][4] It is designed to selectively target the androgen receptor (AR) for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism of action is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][6]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with this compound?
A2: Based on data from the Phase 1/2 ARDENT clinical trial (NCT03888612), the most common TRAEs are generally Grade 1 or 2 in severity.[7] These include nausea, fatigue, vomiting, decreased appetite, and diarrhea.[6]
Q3: Have any Grade 3 or higher TRAEs been reported?
A3: Yes, Grade 3 toxicities have been reported, with the most common being anemia and diarrhea.[1] However, no Grade 4 or higher TRAEs were reported in patients treated at the recommended Phase 2 dose (RP2D) of 420 mg once daily.[7]
Q4: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?
A4: The RP2D for this compound was established at 420 mg taken orally once daily.[1][5] This dose was selected based on safety, pharmacokinetic (PK), and efficacy data from the Phase 1 dose-escalation portion of the ARDENT trial.[1]
Q5: What are the rates of dose reduction and discontinuation due to adverse events?
A5: In the ARDENT trial, at the RP2D, 8% of patients had TRAEs that led to a dose reduction, and 9% of patients discontinued treatment due to TRAEs.[1]
Troubleshooting Guide for Adverse Event Management
This guide provides practical advice for managing the most frequently observed adverse events during this compound treatment in a clinical trial setting.
Gastrointestinal Events (Nausea, Vomiting, Diarrhea)
-
Issue: A trial participant reports experiencing nausea, vomiting, or diarrhea.
-
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the symptoms according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Supportive Care:
-
For nausea and vomiting, recommend small, frequent meals and avoiding greasy or spicy foods.[4] Antiemetic medications can be administered as needed.[8] Consider prophylactic antiemetics before this compound administration in subsequent cycles if nausea is persistent.
-
For diarrhea, ensure the participant maintains adequate hydration. Antidiarrheal medications may be indicated for Grade 2 or higher diarrhea.
-
-
Dose Modification: For persistent or severe (Grade 3 or higher) gastrointestinal AEs, a dose reduction of this compound may be warranted as per the clinical trial protocol.
-
Constitutional Symptoms (Fatigue)
-
Issue: A participant reports significant fatigue.
-
Troubleshooting Steps:
-
Assess Impact on Daily Life: Evaluate the severity of fatigue and its impact on the participant's daily activities.
-
Rule out Other Causes: Investigate other potential contributing factors to fatigue, such as anemia, poor nutrition, or sleep disturbances.
-
Management Strategies: Encourage regular, gentle exercise and adequate rest. Ensure the participant is well-hydrated and maintaining a balanced diet.
-
Dose Adjustment: If fatigue is debilitating (Grade 3), consider a dose reduction of this compound.
-
Hematological Abnormalities (Anemia)
-
Issue: Routine laboratory monitoring reveals a decrease in hemoglobin or hematocrit consistent with anemia.
-
Troubleshooting Steps:
-
Confirm and Grade: Repeat the complete blood count (CBC) to confirm the finding and grade the anemia according to CTCAE.
-
Investigate Cause: Rule out other causes of anemia, such as bleeding or nutritional deficiencies.
-
Supportive Measures: For Grade 2 or 3 anemia, supportive care may include iron supplementation or erythropoiesis-stimulating agents, as per institutional guidelines and the trial protocol. Blood transfusions may be necessary for severe, symptomatic anemia.
-
Dose Interruption/Reduction: For Grade 3 or higher anemia, a temporary interruption of this compound treatment or a dose reduction may be required.
-
Hepatic Abnormalities (Increased AST/ALT)
-
Issue: Liver function tests (LFTs) show an elevation in aspartate aminotransferase (AST) or alanine aminotransferase (ALT).
-
Troubleshooting Steps:
-
Confirm and Monitor: Repeat LFTs to confirm the elevation and monitor the trend.
-
Evaluate Concomitant Medications: Review the participant's other medications for potential hepatotoxicity.
-
Fractionate Bilirubin: If transaminase elevation is significant, check serum bilirubin levels.
-
Dose Modification: For persistent or significant elevations in liver enzymes (as defined in the study protocol), a dose interruption or reduction of this compound may be necessary.
-
Data Presentation: Summary of Treatment-Related Adverse Events
The following table summarizes the most common TRAEs observed in the Phase 1/2 ARDENT trial of this compound.
| Adverse Event | All Grades (%) | Grade 3 (%) |
| Nausea | 48% | 1% |
| Fatigue | 36% | 1% |
| Vomiting | 26% | 1% |
| Decreased Appetite | 25% | - |
| Diarrhea | 20% | 2% |
| Alopecia | 14% | - |
| Aspartate Aminotransferase Increased | 12% | - |
| Weight Decreased | 12% | - |
| Anemia | 11% | 5% |
Data is based on patients treated at the Recommended Phase 2 Dose (RP2D) of 420 mg once daily.[1]
Experimental Protocols
While the specific, detailed experimental protocols from the this compound clinical trials are proprietary, the following outlines a standard methodology for monitoring and managing adverse events in a clinical trial setting for an oral anticancer agent.
Protocol: Monitoring and Management of Adverse Events
-
Screening and Baseline Assessment:
-
Prior to the first dose of this compound, perform a comprehensive baseline assessment including:
-
Complete medical history and physical examination.
-
Eastern Cooperative Oncology Group (ECOG) performance status.
-
Complete Blood Count (CBC) with differential.
-
Comprehensive metabolic panel, including liver function tests (LFTs) and renal function tests.
-
Urinalysis.
-
Electrocardiogram (ECG).
-
-
-
Ongoing Monitoring:
-
Weekly for the first cycle, then every cycle:
-
Physical examination and assessment for any new or worsening symptoms.
-
CBC with differential.
-
Comprehensive metabolic panel.
-
-
At the beginning of each treatment cycle:
-
ECOG performance status.
-
Review of all concomitant medications.
-
-
-
Adverse Event Grading and Attribution:
-
All adverse events will be graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[2]
-
The investigator will assess the relationship of each adverse event to the study drug (this compound).
-
-
Dose Modification Guidelines:
-
Specific criteria for dose interruptions, reductions, and discontinuations for predefined adverse events will be outlined in the clinical trial protocol. These are typically based on the grade and duration of the toxicity.
-
Mandatory Visualization
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a PROTAC degrader.
Experimental Workflow for Adverse Event Monitoring
Caption: Workflow for monitoring and managing adverse events in a clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. How to stop nausea caused by cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. sec.gov [sec.gov]
- 8. uclahealth.org [uclahealth.org]
Validation & Comparative
A Head-to-Head Comparison: Bavdegalutamide vs. Enzalutamide in Prostate Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Bavdegalutamide (ARV-110) and enzalutamide, two distinct androgen receptor (AR) targeting agents in the treatment of prostate cancer. This analysis is supported by preclinical and clinical experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The androgen receptor signaling pathway is a critical driver of prostate cancer progression. While enzalutamide, a second-generation androgen receptor inhibitor, has been a standard of care, the emergence of resistance necessitates the development of novel therapeutic strategies. This compound, a Proteolysis Targeting Chimera (PROTAC) protein degrader, represents a novel mechanism to overcome this resistance by inducing the degradation of the androgen receptor.
Mechanism of Action: Inhibition vs. Degradation
Enzalutamide functions as a competitive inhibitor of the androgen receptor.[1][2] It binds to the ligand-binding domain of the AR, preventing androgens from binding and subsequently inhibiting downstream signaling.[1][2][3][4][5] This multi-faceted inhibition includes impeding the nuclear translocation of the AR, its binding to DNA, and the recruitment of co-activators.[2][4][5]
This compound, on the other hand, is a heterobifunctional molecule that induces the degradation of the AR.[6][7][8][9] One end of the molecule binds to the androgen receptor, while the other end recruits the cereblon E3 ubiquitin ligase.[6][7][8] This proximity leads to the polyubiquitination of the AR, marking it for degradation by the proteasome.[6][7][8] This degradation mechanism is effective against wild-type AR and clinically relevant mutants that can confer resistance to enzalutamide.[6][7][8]
Preclinical Efficacy
Preclinical studies have demonstrated the potential advantages of this compound's degradation mechanism over enzalutamide's inhibition.
| Parameter | This compound (ARV-110) | Enzalutamide | Cell Lines/Model | Reference |
| AR Binding Affinity | ~5 times higher affinity | Lower affinity | In vitro binding assay | [7] |
| AR Degradation (DC50) | ~1 nmol/L | Does not induce degradation | LNCaP and VCaP cells | [7][10] |
| PSA Synthesis Inhibition (IC50) | 10 nM | 10-fold less potent | LNCaP cells | [11] |
| Apoptosis Induction | 50 to 100 times more potent | Less potent | LNCaP cells | [11] |
| Tumor Growth Inhibition (TGI) in Enzalutamide-Resistant VCaP Xenograft | 60-70% TGI (at 1, 3, 10 mg/kg) | No effect | Noncastrated mice | [11] |
| Tumor Growth Inhibition (TGI) in VCaP Xenograft | Significant TGI | 79% TGI | Castrated mice | [11] |
| Tumor Growth Inhibition in Enzalutamide-Resistant Models | Robust tumor growth inhibition | Limited efficacy | Animal models | [6][7][8] |
Experimental Protocols:
-
AR Degradation Assay: LNCaP and VCaP prostate cancer cells were treated with varying concentrations of this compound for a specified period. AR protein levels were then quantified by western blotting to determine the concentration at which 50% of the AR protein was degraded (DC50).[7][10]
-
PSA Synthesis Inhibition Assay: LNCaP cells, which secrete prostate-specific antigen (PSA) in an AR-dependent manner, were treated with different concentrations of this compound or enzalutamide. The concentration of PSA in the cell culture medium was measured to determine the half-maximal inhibitory concentration (IC50).[11]
-
Xenograft Models: Human prostate cancer cell lines (e.g., VCaP) were implanted into immunocompromised mice. Once tumors were established, mice were treated with this compound, enzalutamide, or a vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition. For enzalutamide-resistant models, VCaP tumors were serially passaged in castrated mice continuously treated with enzalutamide until resistance developed.[7][12]
Clinical Efficacy
Enzalutamide is a well-established therapeutic with proven efficacy in large-scale clinical trials. This compound is in earlier stages of clinical development, with promising results in specific patient populations.
Enzalutamide Clinical Trial Highlights:
| Trial (NCT) | Patient Population | Primary Endpoint | Key Finding | Reference |
| AFFIRM (NCT00974311) | mCRPC post-docetaxel | Overall Survival (OS) | Median OS of 18.4 months with enzalutamide vs. 13.6 months with placebo.[13][14] | [13][14] |
| PREVAIL (NCT01212991) | Chemotherapy-naïve mCRPC | Radiographic Progression-Free Survival (rPFS) and OS | Significant improvement in both rPFS and OS compared to placebo.[14] | [14] |
| PROSPER (NCT02003924) | Non-metastatic CRPC | Metastasis-Free Survival (MFS) | 71% lower risk of metastasis or death compared to placebo.[14] | [14] |
This compound Clinical Trial Highlights (Phase I/II - ARDENT, NCT03888612):
| Patient Population | Endpoint | Key Finding | Reference |
| mCRPC with AR T878X/H875Y mutations | PSA50 (≥50% PSA decline) | 46% of patients achieved PSA50.[15][16] | [15][16] |
| mCRPC with AR T878X/H875Y mutations (no L702H) | Radiographic Progression-Free Survival (rPFS) | Median rPFS of 11.1 months. | |
| mCRPC with any AR LBD mutation (except L702H alone) | Radiographic Progression-Free Survival (rPFS) | Median rPFS of 8.2 months.[17] | [17] |
Experimental Protocols (Clinical Trials):
Clinical trials for both drugs followed standard methodologies. Patients with metastatic castration-resistant prostate cancer (mCRPC) who met specific inclusion criteria (e.g., prior treatments, disease progression) were enrolled.[15][17][18] Patients were randomized to receive either the investigational drug or a placebo/control. Efficacy was assessed through primary and secondary endpoints, including overall survival, progression-free survival (radiographic and PSA-based), and objective response rates, as determined by imaging and PSA level monitoring.[13][14][19]
Conclusion
Enzalutamide is a cornerstone in the treatment of advanced prostate cancer, with a well-documented efficacy and safety profile.[13][14][20][21] However, acquired resistance remains a significant clinical challenge.[22][23] this compound, with its novel mechanism of inducing AR degradation, has demonstrated promising preclinical activity, particularly in enzalutamide-resistant settings.[6][7][8][11] Early clinical data for this compound suggests significant activity in patients with specific AR mutations that are associated with resistance to traditional AR inhibitors.[15][16][17]
Further investigation, including a planned Phase 3 trial for the next-generation AR degrader ARV-766, which has an improved degradation profile over this compound, will be crucial to fully elucidate the clinical potential of AR degradation as a therapeutic strategy in prostate cancer. The distinct mechanisms of action suggest that AR degraders like this compound could offer a valuable therapeutic option for patients who have progressed on AR inhibitors like enzalutamide.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. urotoday.com [urotoday.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Clinical Trial Results | XTANDI® (enzalutamide) [xtandi.com]
- 20. Enzalutamide, an oral androgen receptor inhibitor for treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzalutamide + Relacorilant for Prostate Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Bavdegalutamide and Other Androgen Receptor Degraders for Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bavdegalutamide (ARV-110) and other emerging androgen receptor (AR) degraders. This document summarizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.
The androgen receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, such as enzalutamide and abiraterone, frequently develops through mechanisms like AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. This guide focuses on a head-to-head comparison of this compound, a first-in-class PROTAC (Proteolysis Targeting Chimera) AR degrader, with other notable AR degraders in development.
Mechanism of Action: PROTAC-Mediated AR Degradation
This compound and several other advanced AR degraders are heterobifunctional molecules known as PROTACs. These molecules are designed to induce the degradation of the AR protein through the ubiquitin-proteasome system.[1][2] A PROTAC consists of two active domains connected by a linker: one end binds to the target protein (the AR), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional occupancy-driven inhibitors.[2][3]
Caption: Mechanism of PROTAC-mediated androgen receptor degradation.
Preclinical Performance: A Comparative Analysis
The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC50) and inhibit cancer cell proliferation (IC50). The following tables summarize the available preclinical data for this compound and other key AR degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity of AR Degraders in Prostate Cancer Cell Lines
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference(s) |
| This compound (ARV-110) | Wild-type & mutant AR | LNCaP | < 1 | 33.1 | Cereblon | [4][5][6] |
| VCaP | < 1 | 30.4 | Cereblon | [4][5][6] | ||
| ARV-766 | Wild-type & mutant AR (including L702H) | LNCaP | < 1.3 | Not Reported | Cereblon | [7] |
| VCaP | < 1 | Not Reported | Cereblon | [7][8][9] | ||
| BMS-986365 (CC-94676) | Wild-type & mutant AR | Not specified | 10 - 40 | Not Reported | Cereblon | [10] |
| ANITACs | AR N-terminal domain, AR-FL, AR-V7 | 22Rv1 | < 20 | Not Reported | Not Specified | [11] |
Table 2: In Vivo Tumor Growth Inhibition by AR Degraders in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| This compound (ARV-110) | VCaP Xenograft | 1 mg/kg/day | 101% | More potent than enzalutamide | [6] |
| Enzalutamide-resistant models | Not specified | Robust TGI | Active in resistant settings | [12][13] | |
| ARV-766 | LNCaP & VCaP Xenografts | 3-10 mg/kg/day | Significant, dose-dependent | More robust PSA reduction than enzalutamide | [7][8][9] |
| BMS-986365 (CC-94676) | CRPC & therapy-resistant PDX models | Not specified | 63-92% tumor volume reduction | Superior to enzalutamide in preclinical models | [10][14] |
Clinical Data: Head-to-Head in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This compound and ARV-766 have both advanced to clinical trials, providing valuable comparative data in patients with mCRPC who have progressed on prior novel hormonal agents.
Table 3: Clinical Efficacy of this compound and ARV-766 in mCRPC
| Compound | Clinical Trial | Patient Population | PSA50 Response Rate | Key Efficacy Highlights | Reference(s) |
| This compound (ARV-110) | ARDENT (NCT03888612) | Heavily pretreated mCRPC | 46% in patients with AR T878X/H875Y mutations | rPFS of 11.1 months in the AR 878/875 mutant subgroup. | [15][16] |
| ARV-766 | NCT05067140 | Heavily pretreated mCRPC | 43% in patients with AR LBD mutations (including L702H) | 50% PSA50 in patients with the AR L702H mutation. | [2][17][18][19] |
Table 4: Comparative Safety Profile of this compound and ARV-766 in mCRPC
| Adverse Event (Grade 1-2) | This compound (ARV-110) | ARV-766 |
| Nausea | 48% | 20% |
| Fatigue | 36% | 33% |
| Vomiting | 26% | Not Reported (in top TRAEs) |
| Diarrhea | 20% | 15% |
| Treatment Discontinuation due to TRAEs | 9% | 8% |
| Reference(s) | [15] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.
Western Blotting for AR Degradation
This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat the cells with the AR degrader at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.[20][21][22][23]
Cell Proliferation Assay (MTT/SRB)
This protocol measures the effect of AR degraders on the proliferation of prostate cancer cells.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of the AR degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
SRB Assay: Alternatively, fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration.[1][24]
Prostate Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of AR degraders.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the AR degrader and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for AR levels, immunohistochemistry).
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.[25][26][27][28]
References
- 1. 2.6. Prostate Cancer Proliferation Assay [bio-protocol.org]
- 2. urologytimes.com [urologytimes.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 8. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. BMS-986365 Shows Promise in Phase 3 Trial for Advanced Prostate Cancer Resistant to Standard Therapies [trial.medpath.com]
- 15. onclive.com [onclive.com]
- 16. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Protocol Biovalley [biovalley.fr]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous Autophagy and Androgen Receptor Inhibition in a Prostate Cancer Xenograft Model [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Validating the therapeutic potential of Bavdegalutamide in abiraterone-resistant models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bavdegalutamide (formerly ARV-110), a first-in-class PROTAC® (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, against alternative therapies in preclinical models of abiraterone-resistant prostate cancer. The content is supported by experimental data focusing on the drug's mechanism, efficacy, and the methodologies used for its validation.
Introduction: The Challenge of Abiraterone Resistance
Androgen deprivation therapies, including the androgen synthesis inhibitor abiraterone and the AR antagonist enzalutamide, are cornerstones of treatment for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] However, resistance to these agents frequently develops, often driven by alterations in the AR signaling axis.[1][2][3][4] Common resistance mechanisms include AR gene amplification, point mutations in the AR ligand-binding domain (LBD), and expression of constitutively active AR splice variants.[5][6] These alterations can restore AR signaling despite conventional inhibition, necessitating novel therapeutic strategies.
This compound offers a distinct mechanism of action. Instead of merely inhibiting AR, it is designed to eliminate the AR protein entirely by harnessing the cell's own ubiquitin-proteasome system.[6][7] This approach has the potential to overcome resistance driven by AR overexpression and certain mutations.[5][6][8]
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][7] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein.[7] The ubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively removing it from the cancer cell.[7]
Comparative Preclinical Efficacy
This compound has demonstrated potent and selective degradation of both wild-type and clinically relevant mutant AR proteins.[1][2][8] Its efficacy surpasses that of standard AR inhibitors in models of abiraterone and enzalutamide resistance.
In prostate cancer cell lines, this compound induces robust AR degradation at nanomolar concentrations, leading to potent inhibition of cell proliferation.
| Cell Line | AR Status | This compound DC₅₀ (AR Degradation) | Key Finding |
| VCaP | AR Amplification | ~1 nM | Degrades overexpressed AR and suppresses PSA expression.[2][5] |
| LNCaP | AR T878A Mutant | < 1 nM | Effectively degrades a common AR mutant associated with resistance.[8] |
This compound shows significant tumor growth inhibition (TGI) in xenograft models where tumors have acquired resistance to standard anti-androgen therapies.
| Xenograft Model | Treatment Arms | Daily Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Enzalutamide-Resistant VCaP | This compound | 3 mg/kg | 70% | [8] |
| This compound | 10 mg/kg | 60% | [8] | |
| Enzalutamide | 20 mg/kg | Less effective than this compound | [9] | |
| Abiraterone-Resistant VCaP | This compound + Abiraterone | 3 mg/kg + 100 mg/kg | Enhanced activity compared to single agents.[1][2] | |
| Patient-Derived Xenograft (PDX) | This compound | 1 mg/kg | >90% AR degradation and significant TGI.[5] |
Note: The data presented are compiled from multiple preclinical studies. TGI values can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to validate this compound's therapeutic potential.
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability following drug treatment.[10][11]
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in opaque-walled 96-well or 384-well plates at a predetermined density to ensure logarithmic growth over the experiment's duration.[12] Incubate for 24 hours at 37°C in 5% CO₂.[12]
-
Compound Treatment: Treat cells with a serial dilution of this compound, enzalutamide, or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C in 5% CO₂.[12]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][13]
-
Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
-
Data Acquisition: Record luminescence using a plate reader. Normalize data to vehicle-treated controls to determine cell viability and calculate IC₅₀ values.
This technique is used to detect and quantify the levels of AR protein in cell or tumor lysates.
-
Lysate Preparation:
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Androgen Receptor (e.g., 1:1000 dilution) overnight at 4°C.[14][15]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Secondary Antibody & Detection:
-
Imaging: Capture the signal using a digital imaging system. Quantify band density relative to the loading control to determine the extent of AR degradation.
Patient-derived or cell line-derived xenograft models are critical for evaluating anti-tumor activity in a living system.[16][17]
-
Model Establishment: Subcutaneously implant human prostate cancer cells (e.g., VCaP) into the flank of surgically castrated male immunodeficient mice (e.g., CB17/SCID).[2] Allow tumors to reach a volume of approximately 150-200 mm³.
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle, enzalutamide, this compound at various doses). Administer compounds daily via oral gavage.[2]
-
Monitoring: Measure tumor volumes with calipers and record animal body weights twice weekly to monitor efficacy and toxicity, respectively.[2]
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Harvest tumors for pharmacodynamic analysis, such as quantifying AR protein levels by Western blot or assessing the expression of AR target genes like PSA.[2][9]
Conclusion
Preclinical data strongly support the therapeutic potential of this compound in prostate cancer models that have developed resistance to abiraterone and enzalutamide. Its unique mechanism of inducing AR protein degradation allows it to overcome resistance mechanisms driven by AR overexpression and specific mutations that render conventional inhibitors ineffective.[1][2][5] In direct comparisons, this compound demonstrates superior tumor growth inhibition in resistant xenograft models.[1][3] These promising findings have supported its advancement into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][2]
References
- 1. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. nursingcenter.com [nursingcenter.com]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 13. OUH - Protocols [ous-research.no]
- 14. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]
- 15. androgen receptor antibody (66747-1-Ig) | Proteintech [ptglab.com]
- 16. Methodology to investigate androgen-sensitive and castration-resistant human prostate cancer xenografts in preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Bavdegalutamide and ARV-766 in the Treatment of Metastatic Castration-Resistant Prostate Cancer
A head-to-head examination of two next-generation androgen receptor degraders, Bavdegalutamide (ARV-110) and ARV-766, reveals distinct safety and tolerability profiles in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC). While both oral PROTAC (PROteolysis TArgeting Chimera) protein degraders are designed to selectively target and degrade the androgen receptor (AR), emerging clinical trial data suggests a potentially more favorable safety profile for the second-generation compound, ARV-766.
Developed to overcome resistance to current AR-targeted therapies, both agents have demonstrated clinical activity. However, for researchers and drug development professionals, understanding the nuances of their safety is paramount for future clinical positioning and development. This guide provides a comparative analysis of the safety data from clinical trials, details their shared mechanism of action, and outlines the experimental context of these findings.
Comparative Safety and Tolerability
Clinical data from the phase 1/2 ARDENT trial for this compound and the phase 1/2 trial for ARV-766 provide the basis for this safety comparison. The most frequently reported treatment-related adverse events (TRAEs) for both drugs are gastrointestinal in nature, alongside fatigue. Notably, ARV-766 appears to have a lower incidence of several key adverse events compared to this compound.
Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients
| Adverse Event | This compound (ARV-110) | ARV-766 |
| Nausea | 48% (Grade 3: N/A)[1] | 19% (Grade 3: 1%)[2][3] |
| Fatigue | 36% (Grade 3: N/A)[1] | 36% (Grade 3: 3%)[2][3] |
| Vomiting | 26% (Grade 3: N/A)[1] | 11% (Grade 3: 0%)[4] |
| Decreased Appetite | 25% (Grade 3: N/A)[1] | 11% (Grade 3: 0%)[2][3] |
| Diarrhea | 20% (Grade 3: 2%)[1] | 15% (Grade 3: 1%)[2][3] |
| Alopecia | 14%[1] | 14%[2][3] |
| Increased AST | 12%[1] | N/A |
| Weight Decreased | 12%[1] | N/A |
| Anemia | 11% (Grade 3: 5%)[1] | N/A |
| Increased Blood Creatinine | N/A | 13% (Grade 3: 0%)[2][3] |
Note: Data for this compound is from the ARDENT trial at the recommended Phase 2 dose (RP2D) of 420 mg once daily. Data for ARV-766 is from the initial results of a phase 1/2 study. "N/A" indicates that specific grade 3 data was not highlighted in the provided sources for that adverse event.
Discontinuation and Dose Reduction Rates
A key indicator of a drug's tolerability is the rate at which patients discontinue treatment or require dose reductions due to adverse events. In the ARDENT trial, 9% of patients discontinued this compound due to TRAEs, and 8% required dose reductions.[1] For ARV-766, across the phase 1/2 study, treatment-emergent adverse events led to treatment discontinuation in 10% of patients and dose reduction in 7% of patients.[2][3] More recent data from June 2024 indicates that for ARV-766, 8% of patients had TEAEs leading to discontinuation and 7% had TEAEs leading to dose reduction.[5]
Mechanism of Action: PROTAC-Mediated Androgen Receptor Degradation
Both this compound and ARV-766 are heterobifunctional molecules that function as PROTACs. Their mechanism of action involves recruiting an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10][11] This approach differs from traditional AR inhibitors that merely block the receptor's function. By eliminating the AR protein, these degraders can potentially overcome resistance mechanisms such as AR mutations and amplification.[10][11] this compound specifically recruits the cereblon-containing E3 ubiquitin ligase.[10][11] ARV-766 is designed to degrade wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A.[3][12]
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. auajournals.org [auajournals.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Facebook [cancer.gov]
- 10. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis: Bavdegalutamide Poised to Outmaneuver Traditional Anti-Androgen Therapies in Prostate Cancer
For Immediate Release
NEW HAVEN, Conn. – In the rapidly evolving landscape of prostate cancer therapeutics, Bavdegalutamide (ARV-110) is emerging as a formidable contender, demonstrating a superior preclinical and clinical profile compared to traditional anti-androgen therapies. This novel, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) protein degrader showcases a distinct mechanism of action that directly addresses the shortcomings of current standards of care like enzalutamide, abiraterone, and bicalutamide. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, amalgamating key experimental data and outlining the underlying scientific principles that position this compound as a potentially transformative treatment for metastatic castration-resistant prostate cancer (mCRPC).
Unveiling a New Paradigm in Androgen Receptor Targeting
Traditional anti-androgen therapies primarily function by inhibiting the androgen receptor (AR) signaling pathway. Enzalutamide and bicalutamide are direct AR antagonists that competitively bind to the ligand-binding domain of the AR, preventing its activation.[1][2] Abiraterone, on the other hand, inhibits the CYP17A1 enzyme, which is crucial for androgen biosynthesis, thereby reducing the levels of androgens that can activate the AR.[3]
However, the efficacy of these therapies is often curtailed by the development of resistance, frequently driven by AR mutations, amplification, or the emergence of splice variants that render the AR constitutively active.[4][5]
This compound operates on a fundamentally different principle. As a PROTAC, it acts as a molecular bridge, bringing the androgen receptor into close proximity with the E3 ubiquitin ligase cereblon.[6][7] This induced proximity triggers the ubiquitination of the AR, marking it for degradation by the proteasome.[6][7] This targeted protein degradation mechanism not only inhibits AR signaling but eliminates the AR protein altogether, including mutated and overexpressed forms that drive resistance to traditional therapies.[6][8]
Preclinical Superiority: A Data-Driven Perspective
Head-to-head preclinical studies have consistently highlighted the superior efficacy of this compound over enzalutamide. In cellular assays, this compound induced robust degradation of the androgen receptor at nanomolar concentrations, a feat unachievable by antagonist-based therapies.[9] This potent degradation translated to superior inhibition of prostate-specific antigen (PSA) production and cancer cell proliferation.[6]
| Preclinical Efficacy Parameter | This compound (ARV-110) | Enzalutamide | Reference |
| AR Binding Affinity | ~5-fold higher than enzalutamide | - | [9] |
| AR Degradation (VCaP cells) | >95% degradation | No degradation | [9] |
| DC50 for AR Degradation | ~1 nM | Not Applicable | [10] |
| Tumor Growth Inhibition (VCaP Xenograft) | Greater than enzalutamide | - | [6][11] |
| Activity in Enzalutamide-Resistant Models | Robust tumor growth inhibition | No significant activity | [6][12] |
Clinical Validation: The ARDENT Trial
The Phase 1/2 ARDENT clinical trial (NCT03888612) has provided compelling evidence of this compound's clinical activity in heavily pretreated mCRPC patients who have progressed on prior novel hormonal agents.[13][14] The trial demonstrated meaningful PSA reductions, particularly in patients with specific AR mutations known to confer resistance to traditional therapies.
| Clinical Trial Efficacy (ARDENT - Phase 1/2) | This compound (ARV-110) | Reference |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC), heavily pretreated | [13] |
| Recommended Phase 2 Dose (RP2D) | 420 mg once daily | |
| PSA50 Response Rate (AR T878X/H875Y mutations) | 46% | [13][14] |
| PSA50 Response Rate (Wild-Type/Other AR alterations) | 11% | |
| Radiographic Progression-Free Survival (rPFS) in AR T878X/H878Y subgroup | 11.1 months | [14] |
In contrast, pivotal trials for traditional anti-androgens, while demonstrating efficacy over placebo, have paved the way for therapies that are now facing the challenge of acquired resistance.
| Pivotal Clinical Trial Data for Traditional Anti-Androgens | Enzalutamide (AFFIRM Trial) | Abiraterone (COU-AA-301 Trial) | Bicalutamide (EPC Trial - Locally Advanced) | Reference |
| Patient Population | mCRPC post-chemotherapy | mCRPC post-chemotherapy | Locally Advanced Prostate Cancer | [1][15][16] |
| Median Overall Survival | 18.4 months vs 13.6 months (placebo) | 15.8 months vs 11.2 months (placebo) | No significant difference vs placebo in overall population | [1][2][16] |
| Median Radiographic Progression-Free Survival | 8.3 months vs 2.9 months (placebo) | 5.6 months vs 3.6 months (placebo) | Hazard Ratio 0.85 vs placebo | [1][16][17] |
Safety and Tolerability Profile
This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-related adverse events were generally low-grade and included nausea, fatigue, and vomiting.[13] This contrasts with some of the notable side effects of traditional therapies, such as cardiovascular events with abiraterone and gynecomastia with bicalutamide.[3][18]
| Key Adverse Events | This compound (ARDENT Trial) | Enzalutamide (AFFIRM Trial) | Abiraterone (COU-AA-301 Trial) | Bicalutamide (EPC Trial) | Reference |
| Most Common AEs | Nausea, fatigue, vomiting, decreased appetite, diarrhea | Fatigue, diarrhea, hot flush | Fatigue, back pain, nausea, constipation, bone pain | Breast pain, gynecomastia | [3][13][17][18] |
| Grade ≥3 AEs | Low incidence | Similar to placebo | Fluid retention, hypokalemia, cardiac disorders | - | [3][13][17][18] |
Experimental Protocols
1. Androgen Receptor (AR) Degradation Assay (Western Blot)
-
Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection and Analysis: Chemiluminescent substrate is applied, and the signal is captured using an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
2. Enzalutamide-Resistant VCaP Xenograft Model
-
Cell Implantation: VCaP cells are subcutaneously injected into the flank of castrated male immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.
-
Treatment Administration: Mice are treated daily with oral gavage of this compound, enzalutamide, or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Tumor tissues can be harvested for pharmacodynamic analysis (e.g., AR degradation).[19][20]
Visualizing the Mechanisms of Action and Resistance
To further elucidate the distinct mechanisms of this compound and traditional anti-androgen therapies, the following diagrams illustrate the key signaling pathways and the rationale for this compound's superiority.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Traditional AR Antagonists.
References
- 1. Antiandrogen monotherapy in patients with localized or locally advanced prostate cancer: final results from the bicalutamide Early Prostate Cancer programme at a median follow-up of 9.7 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 15. Impact of enzalutamide on quality of life in men with metastatic castration-resistant prostate cancer after chemotherapy: additional analyses from the AFFIRM randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved outcomes in elderly patients with metastatic castration-resistant prostate cancer treated with the androgen receptor inhibitor enzalutamide: results from the phase III AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early Prostate Cancer (clinical programme) - Wikipedia [en.wikipedia.org]
- 19. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
Independent Validation of Published Preclinical Data on ARV-110: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ARV-110 (bavdegalutamide), a first-in-class oral PROTAC® (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader, with alternative AR-targeting agents. The information is compiled from publicly available preclinical data. A significant portion of the data on ARV-110 and its direct successor, ARV-766, originates from studies conducted by or in collaboration with Arvinas, the developer of these compounds. Independent validation of these findings by unaffiliated academic or research institutions is limited in the public domain. This guide aims to summarize the available data to facilitate a critical evaluation of these novel therapeutics.
Data Presentation: Comparative Summary of Preclinical Activity
The following tables summarize the key quantitative data from preclinical studies on ARV-110 and comparator molecules. Direct head-to-head comparisons in independent studies are scarce; therefore, data is presented as reported in the respective publications.
Table 1: In Vitro AR Degradation and Anti-proliferative Activity
| Compound | Target | Cell Line | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ | Notes | Reference(s) |
| ARV-110 | AR | VCaP | ~1 | >95 | ~1.8 | Degrades wild-type and several clinically relevant AR mutants. | [1][2] |
| LNCaP | ~1 | >95 | ~10 (PSA synthesis) | 10-fold more potent at inhibiting PSA synthesis than enzalutamide. | [1] | ||
| Enzalutamide | AR (antagonist) | VCaP | N/A | N/A | ~122.1 | Standard-of-care AR inhibitor. | [1] |
| LNCaP | N/A | N/A | N/A | ||||
| ARV-766 | AR | VCaP (WT) | <1 | >94 | N/A | Successor to ARV-110; potent against AR L702H mutant. | [3][4] |
| LNCaP | <1.3 | >91 | N/A | [3] | |||
| ARD-61 | AR | VCaP | 0.5-10 | N/A | 0.009 | Potent and selective AR degradation. | |
| LNCaP | 0.5-10 | N/A | 1.8 |
¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation. ³IC50: Half-maximal inhibitory concentration for cell proliferation or other functional assays. N/A: Not Applicable, as enzalutamide is an inhibitor, not a degrader.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | AR Degradation in Tumor | Reference(s) |
| ARV-110 | VCaP Xenograft (castrated) | 10 mg/kg, PO, QD | Significant | >90% | [5] |
| LNCaP Xenograft | 1 mg/kg, PO, QD | Significant | >90% | [5] | |
| Enzalutamide-resistant VCaP Xenograft | Not specified | Demonstrates efficacy | Not specified | [5] | |
| Enzalutamide | VCaP Xenograft (castrated) | Not specified | Less effective than ARV-110 | N/A | [6] |
| ARV-766 | VCaP Xenograft (non-castrated) | 10 mg/kg, PO, QD | 98% | >90% | [3] |
| LNCaP Xenograft | Not specified | Significant | Not specified | [4] | |
| ARD-61 | LNCaP Xenograft | 50 mg/kg, IP, 5 days/week | Strong anti-tumor activity | Effective AR degradation | |
| VCaP Xenograft | 50 mg/kg, IP, 5 days/week | Strong anti-tumor activity | Effective AR degradation |
PO: Per os (oral administration); QD: Once daily; IP: Intraperitoneal.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of ARV-110 and similar molecules are provided below. These protocols are generalized from publicly available literature and may require optimization for specific laboratory conditions.
AR Degradation Assay (Western Blot)
Objective: To quantify the degradation of Androgen Receptor protein in prostate cancer cell lines following treatment with a degrader molecule.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
Test compound (e.g., ARV-110) and vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against AR and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation relative to the vehicle-treated control.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of AR degraders on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value of the compound.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an AR degrader in a mouse model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male athymic nude or SCID)
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
Matrigel (optional)
-
Test compound and vehicle control formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring AR protein levels by Western blot.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the preclinical evaluation of ARV-110.
Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.
Caption: Mechanism of Action of ARV-110 as an AR PROTAC Degrader.
Caption: General Experimental Workflow for Preclinical Validation.
References
- 1. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of this compound (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Benefit of Bavdegalutamide in Patients with Specific Androgen Receptor Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bavdegalutamide (formerly ARV-110) with standard-of-care androgen receptor (AR)-targeted therapies in metastatic castration-resistant prostate cancer (mCRPC), with a specific focus on patients harboring AR ligand-binding domain (LBD) mutations.
Introduction: The Challenge of Resistance in mCRPC
Androgen receptor signaling is a key driver of prostate cancer progression. While second-generation AR pathway inhibitors like abiraterone and enzalutamide have significantly improved outcomes for patients with mCRPC, the development of resistance is nearly inevitable.[1][2] A primary mechanism of resistance is the emergence of mutations in the AR gene, particularly within the ligand-binding domain. These mutations can alter the receptor's structure, leading to reactivation of AR signaling despite ongoing therapy.[3][4]
The most prevalent AR LBD mutations associated with resistance to current therapies include L702H, T878A, and H875Y.[3] Patients with these mutations often have a poor prognosis.[3] This has created a significant unmet need for novel therapies that can overcome these resistance mechanisms.
This compound is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and degrade the androgen receptor.[5] Unlike traditional inhibitors that block AR function, this compound marks the AR protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome system. This novel mechanism of action offers the potential for efficacy in tumors that have developed resistance to conventional AR inhibitors.
Mechanism of Action: A Novel Approach to AR Targeting
This compound is a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, tagging it for degradation by the proteasome. This process effectively eliminates the AR protein from the cancer cell, thereby shutting down the signaling pathway that drives tumor growth.
In preclinical studies, this compound has been shown to degrade both wild-type and mutated AR proteins.[5]
Clinical Efficacy: A Head-to-Head Comparison
The clinical benefit of this compound has been primarily evaluated in the Phase 1/2 ARDENT trial (NCT03888612) in patients with mCRPC who have progressed on prior novel hormonal agents. This section compares the efficacy of this compound from this trial with available data for enzalutamide and abiraterone in patients with specific AR mutations.
Efficacy in Patients with AR T878A and/or H875Y Mutations
This compound has demonstrated notable activity in patients with tumors harboring AR T878A and/or H875Y mutations.
| Treatment | Study | Patient Population | N | PSA50 Response Rate | Radiographic Progression-Free Survival (rPFS) |
| This compound | ARDENT (Phase 1/2) | mCRPC with AR T878X/H875Y mutations | 28 | 46%[6] | 11.1 months (in the absence of L702H)[5] |
| Enzalutamide | Real-world data | mCRPC with AR T878A mutation | 59 | Not Reported | Time to Treatment Discontinuation: 7.7 months[7] |
| Abiraterone | Correlative study | mCRPC with AR T878A mutation | 8 | Associated with worse Overall Survival[3] | Shorter PFS compared to those without the mutation[8] |
It is important to note that the data for this compound is from a prospective clinical trial, while the data for enzalutamide and abiraterone in these specific mutation subgroups is largely from retrospective or real-world analyses, making direct comparisons challenging.
Efficacy in Patients with AR L702H Mutation
The L702H mutation has been associated with resistance to abiraterone and enzalutamide.
| Treatment | Study | Patient Population | N | PSA50 Response Rate | Clinical Outcome |
| This compound | ARDENT (Phase 1/2) | mCRPC with AR L702H mutation | - | Lower efficacy observed | Not potently degraded by this compound[5] |
| Enzalutamide | Real-world data | mCRPC with AR L702H mutation | 56 | Not Reported | Shorter time on therapy compared to T878A[7] |
| Abiraterone | Correlative study | mCRPC with AR L702H mutation | - | Associated with worse Overall Survival[3] | - |
Experimental Protocols
ARDENT Trial (NCT03888612) - this compound
Official Title: A Phase 1/2, Open-label, Dose Escalation, and Cohort Expansion Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer.[9]
Study Design: This was a multi-center, open-label, Phase 1/2 trial. The Phase 1 portion focused on dose escalation to determine the recommended Phase 2 dose (RP2D). The Phase 2 portion was a cohort expansion study to evaluate the antitumor activity of this compound in biomarker-defined subgroups.[10][11]
Patient Population:
-
Inclusion Criteria:
-
Male patients aged 18 years or older.
-
Histologically, pathologically, or cytologically confirmed adenocarcinoma of the prostate.
-
Metastatic castration-resistant prostate cancer.
-
Disease progression after at least two prior approved systemic therapies for mCRPC, including at least one second-generation anti-androgen agent (e.g., enzalutamide or abiraterone).[9]
-
Ongoing androgen deprivation therapy (ADT) with a GnRH analog or bilateral orchiectomy.
-
-
Exclusion Criteria:
-
Known symptomatic brain metastases requiring steroids.
-
Major surgery within 4 weeks of the first dose.
-
Radiation therapy within 4 weeks of the first dose.
-
Systemic anti-cancer therapy within 2 weeks of the first dose.[9]
-
Methodology:
-
Dosing: The RP2D was determined to be 420 mg orally once daily.[6]
-
Biomarker Analysis: AR mutation status was determined from circulating tumor DNA (ctDNA) isolated from plasma samples.
-
Efficacy Endpoints:
-
Primary endpoints included safety and tolerability, and for Phase 2, the antitumor activity of this compound.
-
Secondary endpoints included PSA response rate (defined as a ≥50% reduction from baseline), objective response rate (ORR) according to RECIST v1.1, duration of response (DOR), and radiographic progression-free survival (rPFS).[6]
-
-
Schedule of Assessments:
-
PSA levels were monitored regularly.
-
Tumor assessments with CT and/or MRI scans were performed at baseline and periodically during treatment to assess radiographic response.
-
Circulating Tumor DNA (ctDNA) Analysis
The identification of AR mutations in the ARDENT trial was performed using next-generation sequencing (NGS) of ctDNA extracted from patient plasma samples. While the specific proprietary details of the assay used were not fully disclosed in the available public documents, the general workflow for such an analysis is as follows:
-
Blood Collection: Whole blood is collected from the patient in specialized tubes that stabilize cell-free DNA.
-
Plasma Isolation: The blood is centrifuged to separate the plasma, which contains the cfDNA.
-
cfDNA Extraction: Cell-free DNA is extracted and purified from the plasma.
-
Library Preparation: The extracted cfDNA is prepared for sequencing through a series of enzymatic reactions to add sequencing adapters.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify specific genetic alterations, including single nucleotide variants (SNVs) in the AR gene.
This minimally invasive "liquid biopsy" approach allows for the real-time monitoring of tumor genetics and the identification of resistance mutations as they emerge.[12][13]
Discussion and Future Perspectives
The clinical data for this compound, particularly in patients with AR T878A and H875Y mutations, is promising and suggests a significant clinical benefit in a population with high unmet need. The ability to overcome resistance to second-generation AR inhibitors through a novel mechanism of action represents a significant advancement in the treatment of mCRPC.
The comparison with enzalutamide and abiraterone is inherently limited by the different study designs and patient populations. However, the available data suggests that in patients with T878A and H875Y mutations, where the efficacy of standard therapies is compromised, this compound offers a viable and potentially superior therapeutic option. For the L702H mutation, the clinical utility of this compound appears to be limited.
Future research should focus on prospective, randomized controlled trials to directly compare this compound with standard-of-care agents in molecularly defined patient populations. Additionally, the development of companion diagnostics to accurately and reliably identify patients with specific AR mutations will be crucial for the successful clinical implementation of this targeted therapy. The exploration of this compound in earlier lines of therapy and in combination with other agents also warrants further investigation.
Conclusion
This compound has demonstrated clinically meaningful activity in a heavily pre-treated mCRPC population, with the most pronounced benefit observed in patients harboring AR T878A and H875Y mutations. This novel AR degrader represents a promising new therapeutic strategy for patients who have developed resistance to current AR pathway inhibitors. The continued clinical development of this compound and other PROTAC-based therapies holds the potential to significantly improve outcomes for patients with advanced prostate cancer.
References
- 1. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor gene status in plasma DNA associates with worse outcome on enzalutamide or abiraterone for castration-resistant prostate cancer: a multi-institution correlative biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 6. onclive.com [onclive.com]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ir.arvinas.com [ir.arvinas.com]
- 11. urotoday.com [urotoday.com]
- 12. Clinical Circulating Tumor DNA Testing for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Circulating Tumor DNA–Based Detection of Molecular Residual Disease on the Conduct and Design of Clinical Trials for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bavdegalutamide (ARV-110) for Laboratory Professionals
Researchers and scientists handling Bavdegalutamide (ARV-110), a potent androgen receptor (AR) PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste, aligning with general laboratory safety protocols and information derived from safety data sheets (SDS).
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, utilizing the correct personal protective equipment to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Tightly sealed safety glasses. |
| Hand Protection | Single-use Nitrile rubber (NBR) gloves. |
| Skin Protection | Lab apron and chemical-resistant safety shoes. |
| Respiratory | To be used if technical exhaust or ventilation measures are insufficient. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1]. Avoid contact with skin, eyes, and clothing[2].
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of solid and liquid waste contaminated with this compound.
Experimental Protocol: Waste Segregation and Initial Containment
-
Segregate Waste Streams: At the point of generation, separate this compound-contaminated waste from non-hazardous laboratory trash. This includes, but is not limited to, contaminated labware (e.g., pipette tips, tubes), gloves, and any unused solid compound.
-
Solid Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be appropriate for chemical waste and compliant with your institution's and local regulations.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound (ARV-110)," and any other information required by your institution (e.g., principal investigator's name, lab location, accumulation start date).
-
III. Accidental Release and Spill Management
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel from the immediate vicinity of the spill[1].
-
Containment: For liquid spills, use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill[1]. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontamination: Decontaminate surfaces and any affected equipment by scrubbing with alcohol[1].
-
Collection and Disposal: Collect all contaminated materials (absorbents, cleaning supplies, etc.) and place them in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above[1].
IV. Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal service.
Final Disposal Workflow:
Key Disposal Considerations:
-
All disposal activities must be in strict accordance with prevailing country, federal, state, and local regulations[3].
-
Do not allow this compound or its contaminated waste to enter surface waters or drains[4].
-
Unwanted reagents should be disposed of in their original containers if possible, ensuring the labels are intact and legible[5].
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste. The final disposal will be carried out by a licensed and approved waste disposal plant[2].
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bavdegalutamide
Essential safety protocols and logistical plans for the handling and disposal of Bavdegalutamide, a potent androgen receptor (AR) PROTAC degrader, are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound (also known as ARV-110) is an investigational drug that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is mandatory to minimize exposure and ensure user safety.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified. A face shield may also be required. |
| Body Protection | Laboratory coat | Full-length, buttoned. |
| Respiratory | Respirator | Required if ventilation is inadequate or when handling powder. Use a NIOSH-approved respirator. |
Operational Protocols: From Handling to Disposal
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Don the appropriate PPE as outlined in the table above.
-
When preparing solutions, such as dissolving the lyophilized powder in DMSO, do so within the fume hood to avoid inhalation of any airborne particles.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2][3] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
3. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[4]
-
Once in solution, it should be stored at -20°C and used within three months to maintain potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[4]
5. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
